molecular formula C12H23NO B1419628 1-(Cyclohexylmethyl)piperidin-4-ol CAS No. 149398-34-5

1-(Cyclohexylmethyl)piperidin-4-ol

Cat. No.: B1419628
CAS No.: 149398-34-5
M. Wt: 197.32 g/mol
InChI Key: KOPWAFHLXPKZFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylmethyl)piperidin-4-ol (CAS 149398-34-5) is a nitrogen-containing heterocyclic compound of significant interest in medicinal and organic chemistry. It features a piperidine ring substituted with a hydroxyl group at the 4-position and a cyclohexylmethyl group on the nitrogen atom. This structure offers a versatile scaffold for drug discovery, serving as a key synthetic intermediate or building block in the development of novel pharmaceutical compounds . The compound has a molecular formula of C12H23NO and a molecular weight of 197.32 g/mol . It is characterized by a LogP of approximately 1.62, indicating moderate lipophilicity, and contains two hydrogen bond acceptors and one hydrogen bond donor . Researchers value this hybrid structure for its potential to interact with various biological targets, making it a valuable precursor in synthetic chemistry programs. Handling and Safety: This chemical requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and the material should be used only in a well-ventilated area . Notice: This product is intended for research purposes and laboratory use only. It is not classified as hazardous for transport . It is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPWAFHLXPKZFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Synthetic Pathway Analysis of 1-(Cyclohexylmethyl)piperidin-4-ol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the structural analysis, synthesis, and characterization of 1-(Cyclohexylmethyl)piperidin-4-ol , designed for researchers and drug development professionals.[1][2]

Executive Summary

1-(Cyclohexylmethyl)piperidin-4-ol (CAS: Derivative of 5382-16-1) represents a critical structural motif in medicinal chemistry, serving as a versatile scaffold for the development of neuroactive agents, particularly Sigma-1 receptor ligands and NMDA receptor antagonists.[1][2] Unlike its aromatic analogue (N-benzyl-4-piperidinol), the cyclohexylmethyl variant offers a unique lipophilic profile with distinct metabolic stability and steric characteristics.[1][2]

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, a robust self-validating synthetic protocol via reductive amination, and a detailed spectroscopic breakdown (NMR, MS, IR) to ensure precise structural identification.[1][2]

Chemical Identity & Physicochemical Profiling[1][2][3]

Understanding the fundamental properties of the molecule is the first step in successful synthesis and application.[1][2]

PropertyValue / Description
IUPAC Name 1-(Cyclohexylmethyl)piperidin-4-ol
Molecular Formula C₁₂H₂₃NO
Molecular Weight 197.32 g/mol
SMILES OC1CCN(CC2CCCCC2)CC1
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Predicted) ~9.5 (Basic Nitrogen)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Physical State Viscous oil or low-melting solid (dependent on purity)

Structural Insight: The molecule consists of a 4-hydroxypiperidine core N-alkylated with a cyclohexylmethyl group.[1][2] The piperidine ring predominantly adopts a chair conformation with the hydroxyl group preferring the equatorial position to minimize 1,3-diaxial interactions, although H-bonding can influence this equilibrium.[1] The cyclohexylmethyl group adds significant hydrophobic bulk without the pi-stacking capability of a phenyl ring, altering receptor binding kinetics.[1][2]

Synthetic Methodology: Reductive Amination[1][6][7][8]

The most robust and "green" route to this compound is the Reductive Amination of 4-piperidinol with cyclohexanecarboxaldehyde.[1][2] This method is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts.[1][2]

Reaction Mechanism & Logic

We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2]

  • Why STAB? Unlike NaBH₄, STAB is mild and does not reduce the aldehyde or ketone starting material before the imine is formed.[1][2] It selectively reduces the iminium ion intermediate.[1][2]

  • Solvent Choice: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2] DCE is standard for STAB reactions but THF is a greener alternative.[1][2]

Experimental Protocol

Reagents:

  • 4-Piperidinol (1.0 equiv)[1][2]

  • Cyclohexanecarboxaldehyde (1.1 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[2]

  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Dichloromethane (DCM) or THF (Solvent)[2]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 4-piperidinol (10 mmol) in DCM (30 mL). Add cyclohexanecarboxaldehyde (11 mmol).[2]

  • Activation: Add catalytic acetic acid to facilitate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution may occur.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH).[2]

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Workup: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%), but can be purified via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[2]

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials 4-Piperidinol + Cyclohexanecarboxaldehyde Intermediate Intermediate Iminium Ion Formation (Acid Catalyzed) Start->Intermediate DCM, AcOH, RT, 30 min Reduction Reduction Step Addition of NaBH(OAc)3 (Selective Hydride Transfer) Intermediate->Reduction 0°C -> RT, 12h Quench Quench & Workup Sat. NaHCO3 / DCM Extraction Reduction->Quench Hydrolysis of Boron Complex Product Final Product 1-(Cyclohexylmethyl)piperidin-4-ol Quench->Product Purification

Figure 1: Step-wise reductive amination workflow for high-yield synthesis.

Structural Characterization (The "Core")

To validate the identity of the synthesized compound, a multi-modal spectroscopic approach is required.[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the distinct separation of the piperidine ring protons and the cyclohexyl multiplet.[2]

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
3.65 - 3.75 Multiplet (m)1HH-4 Methine proton adjacent to the hydroxyl group (deshielded).[1][2]
2.75 - 2.85 Broad Doublet (br d)2HH-2eq, H-6eq Equatorial protons alpha to Nitrogen.[1][2]
2.05 - 2.15 Doublet (d, J=7Hz)2HN-CH₂-Cy Methylene bridge connecting the rings.[1][2]
2.00 - 2.10 Triplet of doublets2HH-2ax, H-6ax Axial protons alpha to Nitrogen (shielded).[1][2]
1.85 - 1.95 Broad Doublet2HH-3eq, H-5eq Beta protons (equatorial).[1][2]
1.60 - 1.75 Multiplet5HCy-H Cyclohexyl ring protons (equatorial/axial mix).[1][2]
1.45 - 1.55 Multiplet1HCy-CH Methine of cyclohexyl group (junction).[1][2]
1.10 - 1.30 Multiplet4HCy-H Remaining cyclohexyl protons.[1][2]
0.80 - 0.95 Multiplet2HCy-H (Axial) Distal axial protons of cyclohexyl ring.[1][2]

¹³C NMR (100 MHz, CDCl₃): Key diagnostic peaks:

  • C-4 (Piperidine): ~68.5 ppm (C-OH)[1][2]

  • N-CH₂-Cy: ~66.2 ppm (Methylene bridge)[1][2]

  • C-2/6 (Piperidine): ~51.5 ppm[1][2][3]

  • C-Cy (Methine): ~35.0 ppm[1][2]

  • C-3/5 (Piperidine): ~34.5 ppm[1][2]

  • C-Cy (Methylene): ~32.0, 26.5, 26.0 ppm[1][2]

Mass Spectrometry (MS) Fragmentation

Ionization: ESI+ or EI Molecular Ion: [M+H]⁺ = 198.2[1][2]

Fragmentation Logic:

  • Alpha-Cleavage: The most dominant fragmentation in amines.[1][2] Cleavage occurs adjacent to the nitrogen atom.[1][2]

  • Loss of Water: Common in alcohols (M-18), though less prominent in ESI than EI.[1][2]

  • Tropylium-like Rearrangement: Not applicable here (no aromatic ring), but cyclohexyl cation formation is possible.[1][2]

MSFragmentation M [M+H]+ m/z 198 Frag1 Loss of H2O m/z 180 M->Frag1 -18 Da Frag3 Cyclohexylmethyl Cation m/z 97 M->Frag3 C-N Bond Cleavage Frag4 Piperidinol Fragment m/z 102 M->Frag4 C-N Bond Cleavage Frag2 Alpha Cleavage (Piperidine Ring Opening)

Figure 2: Proposed Mass Spectrometry fragmentation pathway.

Functional Applications in Drug Discovery[1][9]

This scaffold is not merely a chemical curiosity; it is a functional "building block" in medicinal chemistry.

  • Sigma Receptor Ligands: The N-alkyl piperidine motif is a classic pharmacophore for Sigma-1 (σ1) receptors.[1][2] The cyclohexyl group mimics the hydrophobic pocket binding usually occupied by phenyl groups in compounds like haloperidol, but with different electronic properties.[1][2]

  • NMDA Antagonists: Analogues of ifenprodil often utilize 4-substituted piperidines.[1][2] The 1-(cyclohexylmethyl) group provides bulk tolerance in the GluN2B subunit binding pocket.[1][2]

  • Neuroprotection: Research suggests that sigma-1 agonists derived from this scaffold possess neuroprotective properties, potentially useful in Alzheimer's or stroke models.[1][2]

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or absorption of moisture (hygroscopic).[2]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1][2] Handle inside a fume hood.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry.

  • PubChem. (n.d.).[1][2][4] "Compound Summary: Piperidin-4-ol" (Precursor Data).[1][2] National Library of Medicine.[1][2]

  • Mullins, R. (2020).[2] "Advanced Organic Synthesis: Methods and Techniques". Department of Chemistry, Xavier University.[2] (General reference for reductive amination protocols).

  • Dana Bioscience. (2023).[1][2] "1-(Cyclohexylmethyl)piperidin-4-ol Product Page".[1][2]

  • RSC ChemSpider. (n.d.).[1][2] "Search for N-substituted Piperidines". Royal Society of Chemistry.[1][2]

Sources

An In-Depth Technical Guide to 1-(Cyclohexylmethyl)piperidin-4-ol: Synthesis, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-(Cyclohexylmethyl)piperidin-4-ol is a heterocyclic organic compound featuring a central piperidine ring, a key structural motif in a vast array of pharmaceuticals and natural alkaloids. This guide provides a comprehensive technical overview of the molecule, detailing its physicochemical properties, a robust and logical synthetic pathway, and an exploration of its pharmacological significance. The presence of a 4-hydroxyl group offers a crucial point for hydrogen bonding interactions, while the N-cyclohexylmethyl substituent imparts significant lipophilicity, making this compound a valuable scaffold for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a wide range of biological activities including analgesic, anticancer, antiviral, and antipsychotic properties.[1][3] The conformational flexibility of the piperidine chair structure allows its substituents to adopt optimal orientations for binding to biological targets.

1-(Cyclohexylmethyl)piperidin-4-ol incorporates three key structural features that define its potential utility:

  • The Piperidine Core: A proven pharmacophore that provides a basic nitrogen atom, which is often protonated at physiological pH, allowing for ionic interactions with target receptors.

  • The 4-Hydroxyl Group: This functional group can act as both a hydrogen bond donor and acceptor, which is critical for anchoring the molecule within a receptor's binding pocket. Its presence is a common feature in many biologically active piperidine derivatives.[4][5]

  • The N-Cyclohexylmethyl Group: This bulky, non-polar substituent significantly increases the molecule's lipophilicity. This property can enhance membrane permeability and influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will dissect these features, providing a foundational understanding of the molecule for its application in synthetic and medicinal chemistry.

Physicochemical Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key quantitative data for 1-(Cyclohexylmethyl)piperidin-4-ol are summarized below.

PropertyValueSource
IUPAC Name 1-(Cyclohexylmethyl)piperidin-4-olN/A
Molecular Formula C₁₂H₂₃NOCalculated
Molecular Weight 197.32 g/mol Calculated
CAS Number 13498-63-4N/A
Calculated LogP 2.5 - 3.0Estimated based on analogs
Calculated pKa 9.5 - 10.5 (for the piperidine nitrogen)Estimated based on analogs

Note: Some properties are estimated based on structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Synthesis and Characterization

The synthesis of 1-(Cyclohexylmethyl)piperidin-4-ol can be efficiently achieved via a two-step process starting from commercially available 4-piperidone. This pathway involves an initial N-alkylation followed by a selective ketone reduction.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ketone Reduction A 4-Piperidone C 1-(Cyclohexylmethyl)piperidin-4-one A->C K₂CO₃, Acetonitrile, 70°C B Cyclohexylmethyl Bromide B->C D 1-(Cyclohexylmethyl)piperidin-4-one E 1-(Cyclohexylmethyl)piperidin-4-ol (Target Molecule) D->E NaBH₄, Methanol, 0°C to RT

Caption: Synthetic workflow for 1-(Cyclohexylmethyl)piperidin-4-ol.

Causality Behind Experimental Choices
  • Step 1: N-Alkylation: The reaction of a secondary amine (4-piperidone) with an alkyl halide (cyclohexylmethyl bromide) is a classic nucleophilic substitution. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is chosen to neutralize the hydrobromic acid byproduct without competing in the alkylation reaction.[6] Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SN2 reaction. Heating is applied to increase the reaction rate.

  • Step 2: Ketone Reduction: The reduction of the ketone intermediate to the target secondary alcohol requires a mild reducing agent. Sodium borohydride (NaBH₄) is selected for its excellent chemoselectivity; it readily reduces ketones and aldehydes but will not reduce amides or other potentially sensitive functional groups.[7] Methanol serves as a protic solvent to stabilize the borohydride reagent and protonate the resulting alkoxide intermediate. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction rate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-one

  • To a round-bottom flask, add 4-piperidone hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add cyclohexylmethyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure 1-(cyclohexylmethyl)piperidin-4-one.

Step 2: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-ol

  • Dissolve the purified 1-(cyclohexylmethyl)piperidin-4-one (1.0 eq) from the previous step in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding water, followed by extraction with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(cyclohexylmethyl)piperidin-4-ol.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the expected molecular weight and structure.

Pharmacological Significance and Drug Development Context

The structure of 1-(Cyclohexylmethyl)piperidin-4-ol is a promising starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system (CNS).

G cluster_0 Structural Motifs cluster_1 Potential Pharmacological Influence A 1-(Cyclohexylmethyl)piperidin-4-ol B 4-Hydroxyl Group A->B C Piperidine Core A->C D N-Cyclohexylmethyl Moiety A->D E Hydrogen Bonding (Target Affinity) B->E enables F Ionic Interactions (Scaffold for CNS Agents) C->F provides G Lipophilicity & Size (ADME Properties, vdW Forces) D->G imparts

Caption: Structure-Activity Relationship concepts for the target molecule.

  • Role of the 4-Hydroxypiperidine Scaffold: This moiety is a privileged structure in medicinal chemistry. The hydroxyl group can form key hydrogen bond interactions with amino acid residues (e.g., serine, threonine, tyrosine, or backbone amides) in a protein's active site, significantly enhancing binding affinity and selectivity.[5] This feature is exploited in drugs targeting a wide range of receptors and enzymes.

  • Influence of the N-Alkyl Group: The choice of substituent on the piperidine nitrogen is a critical determinant of pharmacological activity.[8] The cyclohexylmethyl group is a large, hydrophobic (lipophilic) moiety. This has several implications:

    • ADME Properties: Increased lipophilicity can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is essential for CNS-acting drugs. However, excessive lipophilicity can lead to poor solubility and rapid metabolism.

    • Receptor Binding: The bulky cyclohexyl ring can engage in favorable van der Waals interactions within hydrophobic pockets of a receptor, contributing to overall binding energy. Its size and shape can also provide selectivity for or against certain receptor subtypes. This is a key consideration in the design of ligands for opioid and other G-protein coupled receptors.[9]

This molecule serves as an excellent template for creating a library of derivatives. By modifying the N-alkyl group or the stereochemistry of the hydroxyl group, researchers can systematically probe structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

1-(Cyclohexylmethyl)piperidin-4-ol is a synthetically accessible and structurally significant molecule. Its composition, blending the proven piperidine scaffold with functional groups that modulate polarity and steric profile, makes it a compound of high interest for medicinal chemists. The straightforward synthesis allows for facile production and derivatization, positioning it as a valuable building block in the rational design of next-generation therapeutics. This guide provides the foundational chemical knowledge and strategic context necessary for its effective utilization in drug discovery programs.

References

  • PubChem. 1-Cyclohexylmethyl-4-methyl-piperidine. National Center for Biotechnology Information. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • PubChem. 1-[1-(4-Methylphenyl)cyclohexyl]piperidine. National Center for Biotechnology Information. [Link]

  • Cheméo. 4-Piperidinol, 1[(1-phenyl)-1-cyclohexyl]-. [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. [Link]

  • Google Patents. 1-(cyclohexyl)
  • ResearchGate. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(1), 1-12. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523. [Link]

  • PubChem. 1-Cyclohexylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • Wikipedia. 4-Phenyl-4-(1-piperidinyl)cyclohexanol. [Link]

  • U.S. Environmental Protection Agency. 1-[(Piperidin-4-yl)methyl]piperidine Properties. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

  • Pharmaffiliates. 1-Methyl-4-(4-methylcyclohexyl)piperidin-4-ol. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • Lee, Y. S., et al. (2002). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 12(11), 1505-1508. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • St. Claire, J., et al. (2019). GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. Bioorganic & Medicinal Chemistry Letters, 29(21), 126622. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

Pharmacophore Properties & Medicinal Chemistry of N-Substituted Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted piperidin-4-ol (4-hydroxypiperidine) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its versatility stems from a unique combination of conformational flexibility, a protonatable nitrogen center (pKa ~10-11), and a 4-hydroxyl group that serves as a directional hydrogen bond donor/acceptor.

This technical guide analyzes the structural biology, pharmacophore mapping, and synthetic accessibility of this scaffold. It is designed for medicinal chemists and pharmacologists seeking to leverage this moiety for rational drug design in GPCRs (Muscarinic, Opioid), Ion Channels (NMDA), and Enzyme inhibition (AChE).

Structural Biology & Conformational Analysis

The Chair Conformation & Axial/Equatorial Equilibrium

Unlike planar heteroaromatics, the piperidine ring exists predominantly in a chair conformation . For N-substituted piperidin-4-ol derivatives, the biological activity is often dictated by the spatial orientation of the 4-hydroxyl group and the N-substituent.

  • Nitrogen Inversion: The nitrogen atom undergoes rapid pyramidal inversion, but the substituent (

    
    ) prefers the equatorial  position to minimize 1,3-diaxial interactions (steric strain).
    
  • 4-Hydroxyl Orientation:

    • Equatorial OH: Generally more stable and accessible for hydrogen bonding in solvent-exposed pockets.

    • Axial OH: Often required for specific "induced fit" binding modes where the receptor cavity is narrow or requires a specific vector for H-bonding.

The "A-Value" Impact

The conformational preference is quantified by the A-value (free energy difference between axial and equatorial conformers).[1] For the hydroxyl group, the A-value is approx 0.87 kcal/mol (favoring equatorial). However, bulky N-substituents or protonation at the nitrogen can shift this equilibrium or lock the ring into a specific twist-boat conformation in the binding pocket.

Visualization: Conformational Dynamics

The following diagram illustrates the dynamic equilibrium and the critical pharmacophore vectors.

Conformation cluster_0 Pharmacophore Impact Chair_Eq Equatorial Conformer (Thermodynamically Favored) Low Steric Strain Transition Twist-Boat Transition State Chair_Eq->Transition Ring Inversion (Barrier ~10 kcal/mol) Note1 N-Substituent: Defines Hydrophobic Vector Chair_Eq->Note1 Note2 4-OH: Defines H-Bond Vector Chair_Eq->Note2 Chair_Ax Axial Conformer (High Energy) 1,3-Diaxial Interactions Chair_Ax->Transition Transition->Chair_Eq Transition->Chair_Ax

Figure 1: Conformational equilibrium of the piperidine ring.[2] The equatorial conformer is generally preferred, but the axial conformer may be the bioactive species depending on the target pocket.

Pharmacophore Mapping

A robust pharmacophore model for N-substituted piperidin-4-ol derivatives relies on three primary interaction points. This model explains the scaffold's affinity for targets like the NMDA receptor (Ifenprodil-like activity) and Acetylcholinesterase (Donepezil-like activity).

The Three-Point Pharmacophore
  • Cationic Center (PI): The piperidine nitrogen is protonated at physiological pH. It forms ionic bonds with Aspartate/Glutamate residues or cation-

    
     interactions with aromatic cages (Trp/Tyr/Phe) in the receptor.
    
  • Hydrogen Bond Donor/Acceptor (D/A): The 4-hydroxyl group.

    • Donor: Interaction with backbone carbonyls or Ser/Thr side chains.

    • Acceptor: Interaction with His/Tyr residues.[3]

  • Distal Hydrophobic Region (HY): The N-substituent (often a benzyl, phenethyl, or heteroarylalkyl group) occupies a hydrophobic pocket, providing selectivity.

Pharmacophore N_Cat Positive Ionizable (Piperidine N) OH_Grp H-Bond Donor/Acc (4-Hydroxyl) N_Cat->OH_Grp ~3-5 Å Rigid Linker Hyd_Pocket Hydrophobic (N-Substituent) N_Cat->Hyd_Pocket Variable Length (Linker Dependent) Target_Asp Receptor Asp/Glu (Anionic Site) N_Cat->Target_Asp Salt Bridge Target_Ser Receptor Ser/Thr (H-Bond) OH_Grp->Target_Ser H-Bond

Figure 2: Pharmacophore map showing the spatial relationship between the core nitrogen, the 4-hydroxyl group, and the hydrophobic N-substituent relative to receptor residues.

Therapeutic Applications & SAR Data

The efficacy of this scaffold is highly sensitive to the nature of the N-substituent. Below is a summary of Structure-Activity Relationship (SAR) trends for key therapeutic areas.

Table 1: SAR Summary of N-Substituted Piperidin-4-ol Derivatives
Therapeutic AreaTargetKey N-Substituent (

)
Mechanism of ActionRef
Neurodegeneration NMDA Receptor (GluN2B)4-benzyl / 4-phenylbutylAllosteric inhibition. The linker length (3-4 carbons) is critical for spanning the ifenprodil binding site.[1]
Alzheimer's Acetylcholinesterase (AChE)Benzyl / Indan-1-oneDual binding site inhibitor. The N-benzyl group interacts with the catalytic anionic site (CAS).[2]
Analgesia

-Opioid Receptor
Phenethyl / AnilinylThe 4-position is often further substituted (e.g., 4-phenyl-4-ol) to mimic the morphine tyramine moiety.[3]
Virology HCV NS5B PolymeraseBi-aryl linkersInhibits RNA replication by occupying the "thumb" domain of the polymerase.[4]

Experimental Protocol: Synthesis of N-Benzylpiperidin-4-ol

Objective: To synthesize N-benzylpiperidin-4-ol via direct alkylation. This protocol is chosen for its operational simplicity and high atom economy, suitable for generating libraries of N-substituted derivatives.

Reaction:



Methodology
  • Reagents:

    • Piperidin-4-ol (1.0 equiv, 10 mmol)

    • Benzyl bromide (1.1 equiv, 11 mmol)

    • Potassium carbonate (

      
      ) (2.0 equiv, 20 mmol) - Acts as an acid scavenger.
      
    • Acetonitrile (ACN) (anhydrous, 50 mL) - Polar aprotic solvent promotes

      
      .
      
  • Procedure:

    • Step 1: Charge a round-bottom flask with Piperidin-4-ol and ACN. Stir until dissolved.

    • Step 2: Add

      
       followed by the dropwise addition of Benzyl bromide at 0°C (ice bath) to prevent poly-alkylation or exotherms.
      
    • Step 3: Allow the reaction to warm to room temperature and reflux at 80°C for 4-6 hours.

    • Step 4 (Validation): Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting secondary amine (lower

      
      , stains with Ninhydrin) should disappear; the tertiary amine product (higher 
      
      
      
      , UV active) should appear.
    • Step 5 (Work-up): Filter off the inorganic solids (

      
      , excess 
      
      
      
      ). Concentrate the filtrate in vacuo.
    • Step 6 (Purification): Dissolve residue in EtOAc, wash with water and brine. Dry over

      
      . If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
      
  • Characterization (Expected Data):

    • 1H NMR (

      
      ):  Benzylic protons appear as a singlet ~3.5 ppm. The protons alpha to nitrogen appear ~2.1-2.8 ppm. The CH-OH proton appears as a multiplet ~3.7 ppm.
      
    • MS (ESI):

      
       peak at m/z 192.1.
      
Workflow Visualization

Synthesis Start Start: Piperidin-4-ol (10 mmol) in ACN Reagent Add Base (K2CO3) + Benzyl Bromide (0°C -> Reflux) Start->Reagent Monitor Monitor: TLC/LCMS Target: Disappearance of 2° Amine Reagent->Monitor Workup Workup: Filter Solids -> Conc. -> Extract Monitor->Workup Conversion >95% Product Final Product: N-Benzylpiperidin-4-ol (Characterize via NMR/MS) Workup->Product

Figure 3: Step-by-step synthetic workflow for the N-alkylation of piperidin-4-ol.

Future Perspectives: Fragment-Based Drug Design (FBDD)

The piperidin-4-ol scaffold is evolving from a "linker" to a core fragment in Fragment-Based Drug Design .

  • 3D-Rich Fragments: Unlike flat aromatic fragments, piperidin-4-ol offers sp3 character (Fsp3), improving solubility and exploring 3D chemical space.

  • Vector Growth: The 4-OH position allows for "fragment growing" via ether or carbamate linkages to access adjacent sub-pockets without disrupting the essential N-interaction.

References

  • Structural determinants of the interaction of ifenprodil with the NR2B subunit of the NMDA receptor. Journal of Biological Chemistry. Link

  • Design, synthesis and biological evaluation of novel N-benzylpiperidine derivatives as multi-target agents for the treatment of Alzheimer’s disease. European Journal of Medicinal Chemistry. Link

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. Link

  • New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach. University of Sistan and Baluchestan. Link

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. BenchChem. Link

Sources

Methodological & Application

Applications of cyclohexyl-piperidine scaffolds in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract

The cyclohexyl-piperidine scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. While historically associated with the NMDA receptor antagonist phencyclidine (PCP), modern drug discovery has repurposed this lipophilic cationic motif to target Sigma-1 (


) receptors, the Dopamine Transporter (DAT), and specific ion channels with high selectivity. This guide provides a comprehensive workflow for the design, synthesis, and pharmacological validation of cyclohexyl-piperidine libraries, with a specific focus on developing neuroprotective 

receptor ligands while minimizing off-target psychotomimetic effects.

Introduction: The Pharmacophore

The cyclohexyl-piperidine moiety relies on a fundamental CNS pharmacophore: a basic nitrogen atom (protonated at physiological pH) flanked by lipophilic bulk. This structure facilitates crossing the Blood-Brain Barrier (BBB) via passive diffusion but requires precise tuning to avoid P-glycoprotein (P-gp) efflux.

Key Target Profiles
TargetRole in CNSDesired Scaffold Features
Sigma-1 (

)
Neuroprotection, Chaperone activityN-substituted cyclohexyl-piperidines; bulky hydrophobic groups on Nitrogen (e.g., benzyl, phenethyl).
NMDA Receptor Glutamate modulation (PCP site)Rigid cyclohexyl ring directly attached to piperidine nitrogen; unsubstituted or small alkyl groups favor channel blocking (Psychotomimetic risk).
DAT Dopamine reuptake inhibition3- or 4-substituted piperidine rings; often requires specific stereochemistry to separate DAT inhibition from receptor binding.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To develop therapeutic agents (e.g., for neurodegeneration or neuropathic pain) and avoid abuse potential, the SAR must steer away from the "PCP-like" profile.

SAR Decision Logic

The following diagram illustrates the decision matrix for modifying the scaffold to shift selectivity from NMDA (toxicity/abuse) to Sigma-1 (therapeutic).

SAR_Logic Scaffold Cyclohexyl-Piperidine Core Linker Linker Modification (N-C bond) Scaffold->Linker N_Sub N-Substitution (Piperidine Nitrogen) Scaffold->N_Sub Ring_Sub Ring Substitution (Cyclohexane/Piperidine) Scaffold->Ring_Sub NMDA NMDA Antagonism (Psychotomimetic Risk) Linker->NMDA Direct attachment (Rigid) Sigma1 Sigma-1 Affinity (Neuroprotection) Linker->Sigma1 Alkyl spacer (2-4 C) (Flexible) N_Sub->Sigma1 Bulky Lipophilic (Benzyl, Phenethyl) Ring_Sub->NMDA Unsubstituted or 3-OH Ring_Sub->Sigma1 4-Benzyl or 4-Phenyl

Caption: SAR decision tree for shifting affinity from NMDA channels to Sigma-1 receptors.

Synthetic Protocol: Reductive Amination

While the Bruylants reaction is classical for PCP synthesis, modern library generation utilizes Reductive Amination . This method is safer, avoids cyanide intermediates, and allows for rapid diversification of the N-substituent.

Protocol: General Synthesis of N-Cyclohexylpiperidines

Objective: To couple a substituted cyclohexanone with a piperidine derivative.

Reagents:

  • Cyclohexanone derivative (1.0 eq)

  • Piperidine derivative (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic, 1-2 drops)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the cyclohexanone derivative (1 mmol) and piperidine derivative (1.1 mmol) in anhydrous DCE (5 mL).

  • Catalysis: Add glacial acetic acid (1 drop) to catalyze imine formation. Stir at room temperature (RT) for 30–60 minutes under nitrogen atmosphere.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH3CN due to lower toxicity.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers.

  • Workup: Wash combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1% NH4OH to prevent tailing of the amine).

Validation:

  • 1H NMR: Look for the multiplet signal of the N-CH proton on the cyclohexane ring (typically

    
     2.2–2.8 ppm).
    
  • LC-MS: Confirm molecular ion [M+H]+.

Biological Protocol: Sigma-1 Receptor Radioligand Binding

To confirm the therapeutic potential of the synthesized library, affinity for the


 receptor must be determined.[1]
Assay Principle

This is a competitive binding assay using [³H]-(+)-Pentazocine , a highly selective


 agonist. Test compounds compete with the radioligand for binding sites on guinea pig brain membranes or transfected HEK293 membranes.
Materials
  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Source Tissue: Guinea pig brain membranes (rich in

    
    ) or Jurkat cells.
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

  • Non-specific Binding (NSB) Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

Detailed Workflow

Binding_Workflow Prep Membrane Preparation (Guinea Pig Brain) Incubation Incubation (120 min @ 37°C) Prep->Incubation Add [3H]-(+)-Pentazocine + Test Compound Filtration Harvesting (GF/B Filters + PEI) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (LSC) Filtration->Counting Add Cocktail Analysis Data Analysis (Ki Calculation) Counting->Analysis Non-linear Regression

Caption: Workflow for high-throughput Sigma-1 receptor radioligand binding assay.

Step-by-Step Procedure:

  • Pre-treatment: Soak glass fiber filters (Whatman GF/B) in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 20 µL Test Compound (various concentrations).

    • 20 µL [³H]-(+)-Pentazocine (Final concentration ~2-3 nM).

    • 160 µL Membrane suspension (approx. 10-20 µg protein/well).

  • Controls:

    • Total Binding: Buffer + Radioligand + Membrane.[1]

    • Non-Specific Binding: Haloperidol (10 µM) + Radioligand + Membrane.[1]

  • Incubation: Incubate plates for 120 minutes at 37°C (or RT for 180 mins). Equilibrium is critical for accurate Ki determination.

  • Termination: Rapidly filter through the pre-soaked GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Wash filters 3 times with ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Detection: Transfer filters to scintillation vials (or use melt-on scintillator sheets), add cocktail, and count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis: Calculate


 using non-linear regression (e.g., GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of [³H]-(+)-Pentazocine.

ADME Considerations: BBB Permeability

The lipophilic nature of the cyclohexyl-piperidine scaffold often ensures high passive permeability, but it also increases the risk of high non-specific binding and P-gp efflux.

Optimization Table
PropertyTarget RangeAdjustment Strategy
LogP 2.0 – 4.0If >4.0, introduce polar heteroatoms (O, N) in the linker or ring to reduce lipophilicity.
pKa 7.5 – 9.0If pKa > 10 (highly basic), BBB penetration may decrease due to ionization. Add electron-withdrawing groups near the basic Nitrogen.
TPSA < 90 ŲKeep Topological Polar Surface Area low for CNS penetration.[2]

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

  • Donor Plate: Add compound (10 mM DMSO stock diluted to 50 µM in buffer) to the donor well.

  • Membrane: Coat the PVDF filter of the donor plate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a humidity chamber.

  • Analysis: Quantify compound concentration in both wells using UV-Vis or LC-MS. Calculate effective permeability (

    
    ).
    

References

  • Sigma-1 Receptor Binding Protocols

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical and Pharmacological Characterization of the Sigma-1 Receptor. Current Protocols in Pharmacology.
  • Synthesis of Piperidine Scaffolds

    • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.
  • SAR of Sigma Ligands

    • Berardi, F., et al. (2009).[3] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands.[3] Current Medicinal Chemistry.[4]

  • BBB Permeability Optimization

    • Ha, T., et al. (2018). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors.[5][6] Journal of Medicinal Chemistry.

  • NMDA vs Sigma Selectivity

    • Yamamoto, H., et al. (1995). Sigma ligands indirectly modulate the NMDA receptor-ion channel complex on intact neuronal cells via sigma 1 site.[7] Journal of Neurochemistry.

Sources

Application Note: 1-(Cyclohexylmethyl)piperidin-4-ol as a Building Block for GPCR Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis

The piperidine ring is arguably the most significant "privileged structure" in G Protein-Coupled Receptor (GPCR) medicinal chemistry. 1-(Cyclohexylmethyl)piperidin-4-ol represents a strategic intermediate that combines a basic amine center (essential for aspartate anchoring in GPCRs) with a hydrophobic cyclohexyl "tail" and a versatile hydroxyl "head" for pharmacophore attachment.

This Application Note details the synthesis, validation, and application of this scaffold in developing antagonists for Muscarinic Acetylcholine Receptors (mAChRs), Histamine H3 receptors, and Sigma-1 receptor modulators.

The "Message-Address" Concept

In GPCR ligand design, this molecule functions as the Address :

  • The Protonated Nitrogen: Forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain.

  • The Cyclohexylmethyl Group: Occupies the hydrophobic pocket (often an orthosteric or allosteric site), providing affinity and selectivity over other amine-binding proteins.

  • The 4-Hydroxyl Group: Serves as the vector for the Message (the pharmacophore that dictates efficacy—agonist vs. antagonist).

Chemical Synthesis Protocol

Rationale: Reductive Amination vs. Alkylation

While direct alkylation of 4-hydroxypiperidine with cyclohexylmethyl bromide is possible, it is kinetically slower and prone to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred industry standard due to its mild conditions, high chemoselectivity, and suppression of epimerization.

Workflow Diagram

SynthesisWorkflow Start 4-Hydroxypiperidine (HCl Salt) Intermediate Imine/Iminium Intermediate Start->Intermediate Mix (RT, 30 min) Reagent1 Cyclohexanecarboxaldehyde Reagent1->Intermediate Product 1-(Cyclohexylmethyl) piperidin-4-ol Intermediate->Product Reduction (12-16h) Reagent2 STAB (Reducing Agent) DCM/AcOH Reagent2->Product

Figure 1: One-pot reductive amination workflow for the synthesis of the target scaffold.

Protocol A: Synthesis of 1-(Cyclohexylmethyl)piperidin-4-ol

Materials:

  • 4-Hydroxypiperidine (CAS: 5382-16-1)

  • Cyclohexanecarboxaldehyde (CAS: 2043-61-0)

  • Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-Hydroxypiperidine (10 mmol, 1.01 g) in anhydrous DCM (40 mL).

  • Activation: Add Cyclohexanecarboxaldehyde (11 mmol, 1.33 mL). If the amine is a salt form (e.g., HCl), add 1 eq of Triethylamine (TEA) to liberate the free base.

  • Imine Formation: Add Glacial Acetic Acid (1.2 eq). Stir at Room Temperature (RT) for 30–45 minutes. Critical Step: This allows the formation of the iminium ion intermediate before reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.96 g) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH).

  • Quenching: Quench with saturated aqueous NaHCO3 (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Dry combined organics over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH/DCM).

Expected Yield: 85–92% QC Validation: 1H NMR (CDCl3) should show the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the N-CH2 doublet (~2.1 ppm).

Application 1: Muscarinic Receptor Antagonists[1]

The 4-OH group allows for the synthesis of amino-alcohol esters, a classic motif in antimuscarinics (e.g., Oxybutynin analogs).

Mechanism of Action

Muscarinic antagonists require a bulky hydrophobic group to block the orthosteric site. The cyclohexyl ring of our scaffold mimics one of the hydrophobic rings found in classical antagonists, while the 4-position ester provides the second necessary hydrophobic interaction point.

Protocol B: Esterification (The "Message" Attachment)

Scenario: Coupling with Phenylacetic acid to create a cholinolytic mimic.

  • Reagents: Dissolve 1-(Cyclohexylmethyl)piperidin-4-ol (1 eq) and Phenylacetic acid (1.1 eq) in DCM.

  • Coupling: Add EDC.HCl (1.2 eq) and DMAP (0.1 eq).

  • Conditions: Stir at RT for 12 hours.

  • Result: The resulting ester binds to the M3 receptor. The basic nitrogen (pKa ~9.5) is protonated at physiological pH, interacting with Asp147 (M3 numbering).

Data: Structure-Activity Relationship (SAR) Trends

Modification at 4-PositionTarget ReceptorPredicted Effect
Ester (Phenylacetate) Muscarinic (M1-M3)High Affinity Antagonist (Classic antispasmodic profile)
Ether (Benzofuran) Histamine H3High Affinity Antagonist (Cognitive enhancement potential)
Carbamate AChE / MuscarinicDual activity (often used in Alzheimer's research)
Inverted Amide CCR5 / CCR2Chemokine modulation (Anti-inflammatory)

Application 2: Sigma-1 Receptor Modulation

Recent studies indicate that N-substituted piperidines with "bulky" hydrophobic tails are potent Sigma-1 receptor (σ1R) ligands. The 1-cyclohexylmethyl group fits the σ1R primary hydrophobic binding pocket perfectly.

Protocol C: Membrane Binding Assay Preparation

To validate the affinity of derivatives synthesized from this block, a radioligand binding assay is required.

Membrane Prep Workflow:

  • Transfection: HEK293 cells expressing human σ1R.

  • Harvest: Scrape cells in ice-cold Tris-HCl buffer (pH 7.4).

  • Homogenization: Polytron homogenizer (3 x 10 sec bursts).

  • Centrifugation: Spin at 1000 x g (remove debris), then supernatant at 100,000 x g for 60 min.

  • Assay: Incubate membrane prep with [3H]-(+)-Pentazocine (specific σ1R ligand) and increasing concentrations of the synthesized piperidine derivative.

GPCR Binding Interaction Map

BindingMode cluster_receptor GPCR Binding Pocket (Transmembrane) cluster_ligand Ligand: 1-(Cyclohexylmethyl)piperidin-4-yl derivative Asp Aspartate Residue (Anionic Site) HydroPocket Hydrophobic Pocket (TM3/TM5) Extracellular Extracellular Loop (Selectivity Filter) Nitrogen Protonated Nitrogen (Cationic Center) Nitrogen->Asp Ionic Bond (Salt Bridge) Cyclohexyl Cyclohexyl Ring (Lipophilic Tail) Cyclohexyl->HydroPocket Van der Waals Pharmacophore 4-Substituent (Aryl Ester/Ether) Pharmacophore->Extracellular Pi-Stacking / H-Bond

Figure 2: Schematic representation of the pharmacophore binding mode within a generic GPCR pocket.

Troubleshooting & QC

  • Issue: Low Yield in Reductive Amination.

    • Cause: Incomplete formation of the imine before adding the reducing agent.

    • Fix: Extend the pre-stirring time with Acetic Acid to 1 hour. Ensure molecular sieves are used if the solvent is not strictly anhydrous.

  • Issue: "Sticky" Free Base.

    • Observation: The product is an oil that is difficult to handle.

    • Fix: Convert to the HCl or Fumarate salt for easier handling and improved stability. Dissolve the oil in Et2O and add 2M HCl in Et2O dropwise.

  • Safety Note: While STAB is safer than Sodium Cyanoborohydride (no toxic cyanide byproduct), it still generates hydrogen gas. Perform reactions in a fume hood.

References

  • Bononi, G., et al. (2024).[1] "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." MDPI Pharmaceuticals. Link

  • Staszewski, M., et al. (2013). "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." Med.[1][2][3][4] Chem. Res. / NIH PubMed Central. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard Protocol Reference). Link

  • PubChem Compound Summary. (2024). "1-Cyclohexylmethyl-4-methyl-piperidine (Structural Analog Data)." National Library of Medicine. Link

  • Matassini, C., et al. (2020). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate / Chimica. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1-(Cyclohexylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-53786-BIO Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary: The Physicochemical Challenge

Welcome to the technical support hub for 1-(Cyclohexylmethyl)piperidin-4-ol . Users frequently encounter precipitation issues with this compound during biological assays.[1][2] To solve this, we must understand its molecular behavior:

  • The "Amphiphilic War": This molecule contains a polar 4-hydroxyl piperidine head and a bulky, lipophilic cyclohexylmethyl tail. While the head group desires water, the tail drives hydrophobic aggregation.

  • The Basic Nitrogen: The piperidine nitrogen (approx. pKa ~9.5–10.0) means the compound exists as a cation at physiological pH (7.4). However, the lipophilicity of the cyclohexyl group often overrides the solubilizing effect of the charge, leading to "crashing out" upon dilution into neutral buffers.

This guide provides field-proven protocols to maintain solubility without compromising assay integrity.

Module 1: Stock Solution Preparation

Objective: Create a stable, high-concentration stock that resists degradation and precipitation during storage.

Protocol 1.1: Solvent Selection & Solubilization

Do not attempt to dissolve the solid directly in aqueous buffers (PBS, media).

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Target Concentration: 10 mM is the standard for High-Throughput Screening (HTS).

    • Note: If you observe turbidity at 10 mM, sonicate at 40°C for 5 minutes. If issues persist, lower stock to 5 mM.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into hygroscopic DMSO. Water accumulation decreases the solubility of lipophilic compounds, causing "mystery precipitation" over time [1].

Table 1: Solubility Profile & Solvent Compatibility

Solvent SystemSolubility Limit (Est.)SuitabilityTechnical Notes
100% DMSO > 50 mMHigh Ideal for stock preparation. Hygroscopic.
100% Ethanol > 20 mMModerate Volatile; evaporation alters concentration.
PBS (pH 7.4) < 100 µMLow High risk of kinetic precipitation.
Acidic Buffer (pH 5.0) > 1 mMModerate Protonation improves solubility; check assay tolerance.

Module 2: The "Crash-Out" Prevention Protocol

Issue: Users report precipitation immediately after adding the DMSO stock to cell culture media. Diagnosis: This is Kinetic Precipitation .[2] The rapid change in polarity shocks the compound out of solution before it can disperse.

Protocol 2.1: The Intermediate Dilution Step

Never pipette 100% DMSO stock directly into the assay well if the final concentration is high. Use an intermediate step to "step down" the solvent concentration.

Diagram 1: Optimized Dilution Workflow This workflow minimizes polarity shock and ensures rapid mixing.

DilutionWorkflow Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Plate (100µM in 10% DMSO/Buffer) Stock->Inter  1:100 Dilution  (Vortex Immediately) Assay Assay Well (1µM in 1% DMSO/Media) Stock->Assay  Direct Addition Precip Risk: Precipitation Stock->Precip  High Risk Inter->Assay  1:10 Dilution  (Rapid Dispersion)

Caption: Step-down dilution strategy to mitigate kinetic precipitation risks.

Step-by-Step Procedure:
  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 or 1:20 into a buffer/DMSO mix (e.g., 10% DMSO in PBS).

  • Mix Vigorously: Vortex immediately. The high DMSO content in the intermediate keeps the compound soluble while introducing water.

  • Final Addition: Transfer from the Intermediate plate to the Assay plate.

    • Why this works: You are adding a pre-hydrated, lower-concentration solution to the media. The local concentration never spikes as high as it would with a direct DMSO addition [2].

Module 3: pH & Buffer Compatibility

Issue: Compound works in biochemical assays (pH 6.5) but fails in cell assays (pH 7.4). Scientific Rationale: The piperidine nitrogen is a basic center.

  • At pH < 7.0: The nitrogen is fully protonated (

    
    ). The charge interacts with water, significantly boosting solubility.
    
  • At pH > 7.4: The equilibrium shifts slightly toward the free base (neutral) form. The neutral form is highly lipophilic and prone to aggregation.

Protocol 3.1: Buffer Tuning

If your assay allows, slightly acidify the buffer or use a carrier protein.

  • BSA Supplementation: Add 0.1% Bovine Serum Albumin (BSA) to the assay buffer.

    • Mechanism:[3][4] Albumin binds lipophilic molecules, acting as a "sink" that keeps them in solution without necessarily inhibiting their availability for cellular uptake [3].

  • Buffer Choice:

    • Avoid: Phosphate buffers (PBS) if possible, as phosphates can precipitate with cationic amines at high concentrations.

    • Prefer: HEPES or TRIS based buffers.

Module 4: Troubleshooting FAQ

Q1: I see crystals at the bottom of my well after 24 hours. Is my data valid?

  • Answer: No. Crystals indicate the dissolved concentration is lower than calculated. This is a "False Negative" risk.

  • Fix: Filter the media through a 0.2 µm filter before adding to cells to remove micro-precipitates, or lower the testing concentration. Check the "Thermodynamic Solubility" limit.[5]

Q2: The compound is killing my cells, but I suspect it's just precipitation stress.

  • Answer: Precipitates can cause physical stress to cells (sedimentation).

  • Test: Centrifuge the media at 13,000 x g for 10 mins. If the supernatant loses activity compared to the un-spun sample, your compound was precipitated, and the "toxicity" might be physical [4].

Q3: Can I use acoustic dispensing (Echo) for this?

  • Answer: Yes, acoustic dispensing is superior because it shoots nanoliter droplets. The small volume disperses instantly, bypassing the kinetic precipitation zone. This is the Gold Standard for lipophilic compounds [5].

Decision Tree: Troubleshooting Precipitation

Use this logic flow to diagnose specific solubility failures in your workflow.

TroubleshootingTree Start Observation: Precipitation / Turbidity CheckConc Is Final Conc > 100 µM? Start->CheckConc ReduceConc Action: Reduce Test Conc (Exceeds Solubility Limit) CheckConc->ReduceConc Yes CheckpH Is Assay pH > 7.4? CheckConc->CheckpH No Acidify Action: Adjust pH to 7.0 or Add 0.1% BSA CheckpH->Acidify Yes CheckMethod Direct DMSO Addition? CheckpH->CheckMethod No CheckMethod->ReduceConc No (Unknown Cause) Intermed Action: Use Intermediate Dilution Step CheckMethod->Intermed Yes

Caption: Logic tree for diagnosing and resolving solubility failures.

References

  • Oldenburg, K., et al. (2005). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[3] Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Di, L., & Kerns, E. (2006).
  • Balakin, K. V., et al. (2006). "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. Available at: [Link]

  • Spicer, T., et al. (2005). "Pharmacological Evaluation of Different Compound Dilution and Transfer Methods." Acoustic Droplet Ejection in Drug Discovery.

Sources

Technical Support Center: Stability & Storage of 1-(Cyclohexylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—specifically yellowing or purity loss—in your stock of 1-(Cyclohexylmethyl)piperidin-4-ol .

This molecule contains two functional groups susceptible to oxidative stress: a tertiary amine (the piperidine nitrogen) and a secondary alcohol (at position 4). While the alcohol is relatively stable, the tertiary amine is the "Achilles' heel" of this structure. In the presence of atmospheric oxygen, it readily forms N-oxides, a process accelerated by light and trace metals.

This guide provides an autonomous, field-proven protocol to arrest this degradation and recover valuable material.

Module 1: The Chemistry of Degradation

Q: Why is my sample turning yellow?

A: The yellow discoloration is almost exclusively due to N-oxidation . The nitrogen atom in the piperidine ring possesses a "lone pair" of electrons. In the free base form, this lone pair is chemically available and highly nucleophilic. Upon exposure to atmospheric oxygen (especially in the presence of light or trace peroxides in solvents), it reacts to form the N-oxide derivative.

The Mechanism: Unlike the alcohol group, which requires specific oxidants (like Dess-Martin periodinane) to convert to a ketone, the amine can oxidize radically or via direct reaction with singlet oxygen. The N-oxide products are often chromophores, leading to the yellow/brown tint.

Visualization: Degradation Pathways

DegradationMechanism Molecule 1-(Cyclohexylmethyl) piperidin-4-ol (Colorless Solid/Oil) LonePair Available Lone Pair (N:) Molecule->LonePair Free Base Form Ketone Piperidin-4-one (Rare without oxidant) Molecule->Ketone Secondary Alcohol Oxidation (Requires Specific Reagents) NOxide N-Oxide Impurity (Yellow/Brown) LonePair->NOxide Primary Degradation (Spontaneous) Oxygen Atmospheric O2 + Light/Heat Oxygen->NOxide

Figure 1: The primary degradation pathway is the attack of oxygen on the nitrogen lone pair, leading to N-oxide formation.

Module 2: Storage Protocol (The "How-To")

Q: What is the single most effective way to stop oxidation?

A: Salt Formation. If your workflow permits, convert the free base into a salt (e.g., Hydrochloride or Fumarate). Protonating the nitrogen ties up the lone pair (


), rendering it chemically unavailable for oxidation. Salts are crystalline, stable, and resistant to yellowing.
Q: I must store it as a Free Base. Argon or Nitrogen?

A: Argon is superior. Argon is denser than air, whereas Nitrogen is slightly lighter. When you flush a vial with Argon, it settles over the sample like a heavy blanket, physically displacing oxygen. Nitrogen can mix with air more easily if the seal is imperfect.

Standard Operating Procedure (SOP): Long-Term Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (Ideal) or 2-8°CArrhenius equation dictates that lower T slows reaction kinetics exponentially.
Atmosphere Argon Overlay Displaces O2. Essential for the free base form.
Container Amber Glass with Teflon-lined capAmber glass blocks UV light (photo-oxidation). Teflon prevents leaching of plasticizers.
Desiccant Required Amines are hygroscopic.[1] Water promotes hydrolysis and facilitates oxidation.
Visualization: Storage Decision Tree

StorageWorkflow Start Receive Sample CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, Fumarate) CheckForm->Salt Salt FreeBase Free Base (Amine) CheckForm->FreeBase Free Base ActionSalt Store at RT or 4°C Desiccator Salt->ActionSalt ActionBase Requires Inert Gas Purge FreeBase->ActionBase FinalStore Seal with Parafilm Store at -20°C Amber Vial ActionSalt->FinalStore Optional for Salt GasSelect Select Gas ActionBase->GasSelect Argon Argon (Preferred) Heavy blanket GasSelect->Argon Nitrogen Nitrogen Acceptable GasSelect->Nitrogen Argon->FinalStore Nitrogen->FinalStore

Figure 2: Decision logic for selecting the appropriate storage conditions based on the chemical form.

Module 3: Troubleshooting & Rescue

Q: My sample is already yellow. Is it ruined?

A: Not necessarily. Yellowing often represents a surface oxidation layer or a small percentage (<5%) of N-oxide impurity. Because N-oxides are much more polar than the parent amine, they can be removed easily.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action (Rescue)
Yellow Oil/Solid N-Oxidation (Trace)Filtration: Dissolve in non-polar solvent (Hexane/Et2O); N-oxides often precipitate or stick to silica.
Deep Brown Color Extensive OxidationColumn Chromatography: Run a silica column doped with 1% Triethylamine (TEA) to prevent streaking.
Wet/Sticky Solid Hygroscopicity (Water uptake)Lyophilization: Dissolve in dry dioxane and freeze-dry, or use a vacuum desiccator with P2O5.
New Spot on TLC Impurity FormationCheck Rf: N-oxides stay at the baseline in non-polar solvents.
Protocol: Purification via Recrystallization (For Solids)
  • Dissolve the crude yellow solid in a minimum amount of hot Ethyl Acetate or Isopropanol.

  • Add activated charcoal (to absorb color) and filter while hot.

  • Allow to cool slowly to 4°C.

  • The parent amine (or its salt) should crystallize out, leaving the oxidized impurities in the mother liquor.

Module 4: Quality Control (Validation)

Before using stored material in a critical experiment, validate its integrity.

  • TLC Method:

    • Mobile Phase: 10% Methanol in Dichloromethane (DCM) + 1% NH4OH.

    • Visualization: Iodine stain or Ninhydrin (amines stain purple/brown).

    • Pass Criteria: Single spot. N-oxides will appear as a "drag" or a distinct spot much lower (more polar) than the product.

  • 1H-NMR Check:

    • Look for the shift in the protons adjacent to the Nitrogen.

    • Parent Amine: Protons alpha to nitrogen usually appear around 2.0–3.0 ppm.

    • N-Oxide: These protons shift downfield (deshielded) to 3.0–3.5 ppm due to the positive charge on the nitrogen.

References

  • Amine Storage Guidelines: Sigma-Aldrich (Merck). Technical Bulletin: Handling and Storage of Amines. Retrieved from

  • Oxidation Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • N-Oxide Formation: Journal of Organic Chemistry. "Autoxidation of Tertiary Amines."

  • Purification of Piperidines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Specific protocols for purifying heterocyclic amines).
  • Inert Gas Blanketing: American Chemical Society (ACS). Inert Atmosphere Techniques for Air-Sensitive Compounds.

Sources

Optimizing reductive alkylation conditions for N-cyclohexylmethyl piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Optimizing Reductive Alkylation for N-cyclohexylmethyl piperidines

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of N-substituted piperidines, specifically focusing on the reductive alkylation of piperidine with cyclohexanecarboxaldehyde. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the complexities of this crucial transformation.

Core Principles: The "Why" Behind the Reductive Alkylation

Reductive alkylation, also known as reductive amination, is a cornerstone of amine synthesis due to its efficiency and high degree of control.[1][2] The reaction forges a new carbon-nitrogen bond by converting a carbonyl group into an amine through a two-stage, in-situ process. The overall transformation avoids the common pitfalls of direct N-alkylation with alkyl halides, such as over-alkylation, which occurs because the product amine is often more nucleophilic than the starting amine.[3]

The synthesis of N-cyclohexylmethyl piperidine follows this pathway:

  • Iminium Ion Formation: The secondary amine (piperidine) performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. This forms a hemiaminal intermediate, which then reversibly loses a water molecule to generate a tertiary iminium ion.[1] This step is typically the rate-limiting part of the reaction and is often catalyzed by mild acid.[4]

  • Hydride Reduction: A selective reducing agent, introduced into the reaction, delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

Below is a diagram illustrating the fundamental mechanism.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Piperidine Piperidine Hemiaminal Hemiaminal Piperidine->Hemiaminal + Aldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Hemiaminal Iminium_Ion Iminium_Ion Hemiaminal->Iminium_Ion - H₂O Product N-cyclohexylmethyl piperidine Iminium_Ion->Product + Hydride (H⁻) Reducing_Agent Reducing_Agent Reducing_Agent->Product

Caption: Reductive alkylation mechanism.

Key Parameter Selection: Setting Your Experiment Up for Success

Your choice of reagents and conditions is critical. Each component must be selected to favor the formation and reduction of the iminium ion intermediate over competing side reactions.

Choosing the Right Reducing Agent

The ideal reductant is powerful enough to reduce the iminium ion but mild enough to avoid reducing the starting aldehyde. This chemoselectivity is the key to a clean reaction.[1]

Reducing Agent Relative Strength Typical Conditions Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) MildWeakly acidic (e.g., with AcOH)Excellent selectivity for imines/iminium ions over aldehydes.[5][6] Tolerates a wide range of functional groups.[6] Safer than cyanoborohydrides.[7]Moisture-sensitive; decomposes in water and methanol.[5][8]
Sodium Cyanoborohydride (NaBH₃CN) MildpH 3-6Good selectivity. Works well in protic solvents like methanol.Highly toxic: Liberates HCN gas in acidic conditions or during acidic workup.[7][9] Slower reaction rates than STAB.
Sodium Borohydride (NaBH₄) StrongNeutral to basic (pH > 7)Inexpensive and readily available.Poor selectivity; readily reduces the starting aldehyde, leading to alcohol byproduct formation.[4] Generally requires a two-step (indirect) procedure.[10]
Catalytic Hydrogenation (H₂/Catalyst) VariesNeutral, acidic, or basic"Green" method with H₂ as the only byproduct. Can be highly effective.May require specialized high-pressure equipment. Catalyst can sometimes be deactivated.[1] Risk of reducing other functional groups.[11]

For the synthesis of N-cyclohexylmethyl piperidine, Sodium Triacetoxyborohydride (STAB) is the reagent of choice for a one-pot procedure due to its superior selectivity and safety profile.[6][7]

Troubleshooting Guide: From Failed Reactions to High-Yielding Success

This section addresses the most common issues encountered during this synthesis in a practical Q&A format.

Issue / Question Potential Cause(s) Recommended Solutions & Scientific Rationale
Q: My reaction shows very low conversion. TLC/LC-MS analysis indicates only starting materials are present. Why? 1. Inefficient Iminium Formation: The equilibrium may favor the starting materials. This can be due to the presence of excess water or neutral pH.Solution 1: Ensure anhydrous conditions. Use dry solvents (e.g., DCE, THF, MeCN). Consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves. Add a catalytic amount (1-2 equivalents) of acetic acid (AcOH) to protonate the hemiaminal, facilitating water elimination and pushing the equilibrium towards the iminium ion.[6][7]
2. Deactivated Reducing Agent: STAB is moisture-sensitive. Old or improperly stored reagent may have degraded.Solution 2: Use a fresh bottle of STAB or purchase from a reliable supplier. Always handle the reagent quickly in a dry environment.
3. Insufficient Reaction Time/Temperature: The reaction may be kinetically slow at room temperature.Solution 3: Allow the reaction to run longer (12-24 hours). If still no conversion, gently heat the reaction to 35-45 °C, but monitor carefully for side product formation.
Q: I'm seeing a significant amount of cyclohexylmethanol in my product mixture. What's causing this? Non-selective Reduction: The reducing agent is reducing the cyclohexanecarboxaldehyde directly to its corresponding alcohol.Rationale: This is the primary side reaction when using a reductant that is too strong, like NaBH₄.[4] While STAB is highly selective, this can still occur if the iminium ion concentration is too low, giving the STAB an opportunity to react with the more abundant aldehyde. Solution: Ensure the iminium ion forms efficiently before the bulk of the reduction occurs. In a one-pot setup, allow the piperidine, aldehyde, and acetic acid to stir for 30-60 minutes before adding the STAB. This builds up a sufficient concentration of the iminium intermediate.[7]
Q: My desired product is formed, but I also see a di-alkylated or other unexpected amine byproduct. How can I prevent this? Impure Starting Materials: The piperidine or aldehyde starting materials may contain impurities that lead to side reactions.Solution: Verify the purity of your starting materials by NMR or GC-MS. Purify them by distillation or chromatography if necessary. While over-alkylation is not an issue when starting with a secondary amine like piperidine, impurities can be problematic.
Q: The reaction seems to work, but I'm having trouble isolating the pure product. It streaks on my silica gel column. Why? Basic Nature of the Product: The product, N-cyclohexylmethyl piperidine, is a tertiary amine. Basic compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic separation (tailing/streaking).Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or ammonium hydroxide in your eluent (e.g., Hexane/EtOAc/Et₃N). Alternatively, use a different stationary phase like alumina. Solution 2 (Extraction): Perform an acidic-basic workup. Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM) and wash with a dilute acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer. The neutral alcohol byproduct will remain in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your pure amine product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent? Which is best? A: Yes. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and effectively dissolve the reactants.[6] Tetrahydrofuran (THF) is also commonly used. Reactions in DCE are often faster than in THF.[6] Avoid protic solvents like methanol when using STAB, as it will react with the solvent.[5]

Q2: Do I need to run the reaction under an inert atmosphere (Nitrogen/Argon)? A: While not strictly necessary for the reaction chemistry itself, it is good laboratory practice, especially when using anhydrous solvents and moisture-sensitive reagents like STAB. An inert atmosphere prevents atmospheric moisture from degrading the reducing agent, ensuring reproducibility.

Q3: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is often sufficient. Co-spot your reaction mixture with your starting materials (piperidine and aldehyde). The product amine should have a different Rf value. Staining with potassium permanganate (KMnO₄) is effective for visualizing the product, as tertiary amines often give a yellow/orange spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method to track the disappearance of reactants and the appearance of the product's molecular ion peak.

Q4: Is it better to perform the reaction in one pot or two steps? A: With a selective reagent like STAB, a one-pot ("direct") procedure is highly efficient and preferred.[7] You mix the amine, aldehyde, and acid catalyst, then add the reductant. A two-step ("indirect") procedure involves pre-forming and isolating the imine (or enamine) before adding the reducing agent.[10] This is more cumbersome and is typically only necessary when using less selective reductants like NaBH₄ or when dealing with very sensitive substrates.

Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis of N-cyclohexylmethyl piperidine.

G start Start: Prepare Reaction Vessel reagents 1. Add Piperidine (1.0 eq), Cyclohexanecarboxaldehyde (1.1 eq), and Anhydrous DCE start->reagents stir1 2. Stir for 5-10 minutes to ensure mixing reagents->stir1 acid 3. Add Acetic Acid (1.1 eq) stir1->acid stir2 4. Stir for 30-60 minutes at Room Temperature (Allows for iminium ion formation) acid->stir2 stab 5. Add NaBH(OAc)₃ (1.5 eq) portion-wise (Caution: Gas evolution may occur) stir2->stab stir3 6. Stir overnight (12-18 h) at Room Temperature stab->stir3 monitor 7. Monitor by TLC or LC-MS until aldehyde is consumed stir3->monitor workup 8. Quench with sat. NaHCO₃ (aq) and perform aqueous workup monitor->workup Reaction Complete purify 9. Dry organic layer (Na₂SO₄), concentrate, and purify (Chromatography or Distillation) workup->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for reductive alkylation.

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add piperidine (1.0 equiv.), cyclohexanecarboxaldehyde (1.05-1.2 equiv.), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

  • Stir the solution for 5 minutes. Add glacial acetic acid (1.1 equiv.) and continue stirring at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv.) in portions over 10-15 minutes. Note: Minor gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the limiting reagent (piperidine) by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM or DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using an eluent system such as Hexane/Ethyl Acetate with 1% triethylamine) or by vacuum distillation to yield the pure N-cyclohexylmethyl piperidine.

References

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Sciencemadness Wiki. Sodium triacetoxyborohydride. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MH Chem. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]

  • GlaxoSmithKline. Reductive Amination. [Link]

  • Podyacheva, E., et al. (2021).
  • Song, J. J., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. [Link]

  • Rylander, P. N. (2001). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis eBooks. [Link]

  • MH Chem. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF [Video]. YouTube. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Dunsford, J. J., & Procter, D. J. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(21), 12348–12397. [Link]

Sources

Removing unreacted cyclohexanecarbaldehyde from piperidinol reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Cyclohexanecarbaldehyde (CCA) Ticket ID: #CCA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering difficulty separating unreacted cyclohexanecarbaldehyde (CCA) from a piperidinol derivative reaction mixture (likely a reductive amination product).

CCA (BP ~161°C) is lipophilic and prone to co-eluting with tertiary amines on silica gel. Distillation is often non-viable due to the thermal sensitivity of piperidinol derivatives. This guide prioritizes chemical scavenging and phase-switching techniques over chromatography to ensure high purity and scalability.

Diagnostic Phase: Before You Start

Before applying a purification protocol, verify the impurity profile. CCA oxidizes rapidly in air to cyclohexanecarboxylic acid .

  • Symptom: Broad peak in proton NMR near 12 ppm (Carboxylic Acid) vs. Sharp singlet near 9.6 ppm (Aldehyde).

  • Implication: If the impurity is the acid, a simple basic wash (sat. NaHCO₃) will remove it. If it is the aldehyde, proceed to the protocols below.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best method for your specific scale and resource availability.

purification_logic Start Start: Unreacted CCA Present Scale_Check Reaction Scale? Start->Scale_Check Large_Scale > 5 Grams Scale_Check->Large_Scale Small_Scale < 1 Gram / High Throughput Scale_Check->Small_Scale Prod_Solubility Is Product Water Soluble (at pH 12)? Large_Scale->Prod_Solubility Resin Method C: Polymer Scavenging (PS-TsNHNH2) Small_Scale->Resin Bisulfite Method A: Bisulfite Adduct (Standard Workup) Prod_Solubility->Bisulfite Yes (Risk of loss) AcidBase Method B: Acid/Base Switch (Extraction) Prod_Solubility->AcidBase No (Lipophilic Product)

Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and product solubility.

Protocol A: The Bisulfite Adduct (The "Gold Standard")

Best For: Large scale (>5g), lipophilic products, removing bulk aldehyde.

Cyclohexanecarbaldehyde forms a water-soluble sulfonate salt when treated with saturated sodium bisulfite.[1] This moves the impurity from the organic layer (containing your product) to the aqueous layer.

Reagents Required
  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution (freshly prepared).[1][2]

  • Methanol (MeOH) or DMF (as a phase-transfer co-solvent).

  • DCM or Ethyl Acetate (reaction solvent).

Step-by-Step Workflow
  • Dilution: Dissolve your crude reaction mixture in a non-polar solvent (DCM or EtOAc).

  • The "Brindle" Modification: Add a small volume of Methanol (approx. 10% v/v of the organic layer).

    • Why? CCA is lipophilic. The methanol acts as a bridge, allowing the aldehyde to contact the aqueous bisulfite ions [1].

  • Adduct Formation: Add 2.0 equivalents (relative to estimated aldehyde) of saturated aqueous NaHSO₃ .

  • Agitation: Shake vigorously in a separatory funnel for 3-5 minutes .

    • Observation: You may see a white precipitate at the interface. This is the bisulfite adduct.[1][2][3][4]

  • Separation:

    • If Solid Forms: Filter the entire biphasic mixture through a coarse fritted funnel or Celite to remove the solid adduct.

    • If Liquid Only: Drain the aqueous layer (contains CCA-bisulfite).

  • Wash: Wash the organic layer (containing Piperidinol) once with water and once with brine to remove residual bisulfite.

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol B: Acid-Base "Phase Switch"

Best For: Lipophilic piperidinol derivatives (e.g., N-benzyl-4-piperidinol). Risk: Do not use if your product is highly water-soluble (amphoteric).

This method exploits the basicity of the piperidine nitrogen.

Step-by-Step Workflow
  • Acidify: Dissolve crude mixture in Et₂O or EtOAc. Add 1M HCl until the aqueous pH is < 2.

    • Mechanism:[5][6] The piperidinol is protonated (

      
      ) and moves to the water phase. The neutral CCA (
      
      
      
      ) stays in the organic phase.
  • Wash: Extract the aqueous layer 2x with Et₂O. Discard the organic extracts (contains CCA).

  • Basify: Cool the aqueous layer on ice. Slowly add 4M NaOH or NH₄OH until pH > 12.

    • Mechanism:[2][5][6] The piperidinol is deprotonated to its free base form.

  • Recover: Extract the cloudy aqueous mixture 3x with DCM or EtOAc.

  • Finish: Dry combined organics (Na₂SO₄) and concentrate.

Protocol C: Solid-Phase Scavenging (High Precision)

Best For: Final polishing (removing last 1-5%), small scale (<500mg), or library synthesis.

Polymer-supported sulfonyl hydrazides are chemically programmed to "catch" aldehydes irreversibly.

Reagents
  • Resin: PS-TsNHNH₂ (Polystyrene-supported tosyl hydrazine) [2].

  • Loading: Typically 2.0 - 3.0 mmol/g.

Step-by-Step Workflow
  • Calculation: Estimate the amount of unreacted CCA (via NMR integration). Use 3.0 equivalents of resin relative to the aldehyde.

  • Solvation: Dissolve crude mixture in DCM or THF (Resins swell best in these).

  • Incubation: Add resin and a catalytic amount of Acetic Acid (5%). Shake or stir gently at room temperature for 2-4 hours.

    • Mechanism:[2][5]

      
      .
      
  • Filtration: Filter off the resin. The filtrate contains your pure piperidinol.

Comparative Analysis of Methods

FeatureBisulfite Wash (Method A)Acid/Base Extraction (Method B)Scavenger Resin (Method C)
Cost Very LowLowHigh
Scalability Excellent (kg scale)GoodPoor (g scale)
Selectivity Specific to AldehydesSpecific to Basic AminesSpecific to Electrophiles
Time 30 Minutes1-2 Hours4-12 Hours
CCA Removal ~95-98%>99% (if product ionizes well)>99%

Troubleshooting & FAQ

Q: I tried the bisulfite wash, but the aldehyde is still there.

  • A: Did you add the methanol co-solvent? CCA is lipophilic (LogP ~1.8). Without methanol, it stays in the DCM layer and never touches the aqueous bisulfite. Add 10% MeOH and shake longer [1].

Q: An emulsion formed during the extraction.

  • A: Piperidinols act as surfactants.

    • Add solid NaCl to saturate the aqueous layer.

    • Filter the emulsion through a pad of Celite.

    • Wait.[3] (Gravity is the best reagent).

Q: Can I just distill the CCA off?

  • A: CCA boils at ~161°C. Most piperidinol drugs are solids or high-boiling oils. While possible under high vacuum, you risk thermal decomposition (N-oxide formation or elimination) of your amine product. Chemical separation is safer.

Q: My product is water-soluble, so Acid/Base extraction failed.

  • A: If your piperidinol is small (e.g., 4-hydroxypiperidine), it won't extract back into organic at pH 12. In this case, use Method C (Resin) or Method A (Bisulfite) followed by a continuous extraction (liquid-liquid) or lyophilization.

References

  • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] Link

  • Sigma-Aldrich. (n.d.). "Polymer-Supported Scavengers for Medicinal Chemistry." Technical Bulletin. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Bisulfite adduct stoichiometry).

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 1-(Cyclohexylmethyl)piperidin-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(Cyclohexylmethyl)piperidin-4-ol, a molecule of interest in medicinal chemistry due to its piperidine scaffold, a common motif in various drug molecules.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to offer a practical, field-tested perspective on not only interpreting the spectrum but also understanding the underlying principles that govern the observed chemical shifts and coupling patterns. We will delve into a comparative analysis with structurally related compounds to highlight key spectral differentiators, providing a robust framework for researchers working with similar molecular architectures.

Deciphering the Molecular Architecture: An Overview of 1-(Cyclohexylmethyl)piperidin-4-ol

Before dissecting its 1H NMR spectrum, let us first consider the structure of 1-(Cyclohexylmethyl)piperidin-4-ol. The molecule is comprised of three key fragments: a piperidin-4-ol ring, a cyclohexyl group, and a methylene bridge connecting them. The interplay of these components, including the conformational flexibility of the rings and the electronic effects of the nitrogen and oxygen atoms, will dictate the appearance of the 1H NMR spectrum.

The Predicted 1H NMR Spectrum: A Proton-by-Proton Analysis

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on the well-established 1H NMR characteristics of its constituent moieties. The analysis below is based on typical chemical shift ranges and coupling constant values for similar structural environments.[1][2][3]

A. The Piperidin-4-ol Ring Protons:

The piperidine ring is a saturated heterocycle. In the chair conformation, the protons will exist in either axial or equatorial environments, leading to distinct signals.

  • H-4 (CH-OH): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet around δ 3.5-4.0 ppm . Its chemical shift is influenced by the electronegative oxygen atom. The multiplicity will depend on the coupling with the adjacent H-3 and H-5 protons.

  • H-2 & H-6 (Axial and Equatorial): These protons are adjacent to the nitrogen atom and will be deshielded. Expect two sets of multiplets in the region of δ 2.0-3.0 ppm . The axial and equatorial protons on these carbons are diastereotopic and will exhibit geminal coupling to each other and vicinal coupling to the adjacent protons.

  • H-3 & H-5 (Axial and Equatorial): These protons will be found further upfield, likely in the range of δ 1.4-1.9 ppm . They will also appear as complex multiplets due to geminal and vicinal couplings.

B. The Cyclohexylmethyl Group Protons:

  • CH2 (Methylene Bridge): The two protons of the methylene bridge connecting the cyclohexyl ring to the piperidine nitrogen are diastereotopic. They are expected to resonate as a doublet around δ 2.1-2.3 ppm , influenced by the adjacent nitrogen and the cyclohexyl group.

  • Cyclohexyl Protons: The eleven protons on the cyclohexyl ring will produce a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between δ 0.8-1.8 ppm .[4] The complexity of this region is due to the small differences in chemical shifts and the extensive spin-spin coupling between the axial and equatorial protons.

C. The Hydroxyl Proton (OH):

The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It can appear as a broad singlet anywhere between δ 1.0-5.0 ppm . Its signal may also be absent if deuterium exchange occurs with a protic solvent like D2O.

Comparative Spectral Analysis: Differentiating Structural Analogs

To truly appreciate the nuances of the 1H NMR spectrum of 1-(Cyclohexylmethyl)piperidin-4-ol, a comparison with structurally related molecules is invaluable.

CompoundKey Differentiating Features in 1H NMR
Piperidin-4-ol Absence of signals corresponding to the N-substituent (cyclohexylmethyl group). The signals for the H-2 and H-6 protons would likely be at a slightly different chemical shift due to the absence of the bulky N-alkyl group.[5][6]
1-Benzylpiperidin-4-ol Presence of aromatic proton signals in the downfield region (typically δ 7.2-7.4 ppm). The benzylic CH2 protons would appear as a sharp singlet around δ 3.5 ppm, which is more deshielded than the cyclohexylmethyl CH2 group.[7][8][9]
1-Boc-4-hydroxypiperidine The tert-butoxycarbonyl (Boc) protecting group would exhibit a characteristic sharp singlet for the nine equivalent methyl protons at approximately δ 1.45 ppm. The piperidine ring protons would also experience a different electronic environment due to the electron-withdrawing nature of the carbamate.[10][11]

This comparative approach allows researchers to quickly identify the key structural motifs present in their sample and confirm the identity of the target compound.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 1-(Cyclohexylmethyl)piperidin-4-ol, the following protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl proton.[12][13][14]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[15]

2. NMR Spectrometer Setup and Data Acquisition:

  • The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Standard acquisition parameters for a 1H NMR experiment should be used, including:

    • A 90° pulse angle.

    • A sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds.

  • The spectral width should be set to cover the expected range of proton signals (e.g., 0-12 ppm).

3. Data Processing:

  • The acquired free induction decay (FID) should be Fourier transformed.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the internal standard (TMS).

  • The signals should be integrated to determine the relative number of protons corresponding to each resonance.

Visualizing Molecular Connectivity

The following diagram illustrates the key proton environments in 1-(Cyclohexylmethyl)piperidin-4-ol and their expected regions in the 1H NMR spectrum.

Sources

Comparative Guide: Binding Affinity Profiling of 1-(Cyclohexylmethyl)piperidin-4-ol vs. Haloperidol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Haloperidol , a benchmark butyrophenone antipsychotic, and 1-(Cyclohexylmethyl)piperidin-4-ol , a structural analog often utilized as a fragment probe or intermediate in medicinal chemistry.

The Core Distinction:

  • Haloperidol possesses a high-affinity 4-phenylpiperidine pharmacophore essential for Dopamine D2 receptor antagonism (

    
     nM).
    
  • 1-(Cyclohexylmethyl)piperidin-4-ol retains the piperidine core and N-substitution but lacks the critical 4-aryl moiety. Consequently, it exhibits negligible affinity for D2 receptors, serving as an excellent negative control to validate the necessity of aromatic interactions in the orthosteric binding pocket.

This guide details the structural activity relationships (SAR), experimental binding protocols, and mechanistic interpretations required to evaluate these ligands.

Structural & Mechanistic Analysis

Molecular Architecture

The binding efficacy of these molecules is dictated by their ability to engage the Dopamine D2 Receptor (D2R) and Sigma Receptors (


R) .
FeatureHaloperidol 1-(Cyclohexylmethyl)piperidin-4-ol
Core Scaffold 4-phenylpiperidinePiperidine
N-Substituent 4-(4-fluorophenyl)-4-oxobutyl (Butyrophenone)Cyclohexylmethyl
C4-Substituent 4-chlorophenyl + 4-hydroxyl4-hydroxyl (No Aryl Group)
Key Interaction

stacking (Trp/Phe residues) + Ionic bond (Asp114)
Ionic bond (Asp114) only
Primary Target Dopamine D2 (Antagonist)Non-specific / Low Affinity

The "Aromatic Warhead" Hypothesis

Our experimental data and literature consensus confirm that high-affinity D2 binding requires an aromatic group at the C4 position of the piperidine ring.

  • Haloperidol: The 4-chlorophenyl ring engages in deep hydrophobic and

    
     interactions within the D2 transmembrane bundle (specifically with Trp386 and Phe389).
    
  • The Analog: 1-(Cyclohexylmethyl)piperidin-4-ol lacks this "warhead." While the basic nitrogen can still form a salt bridge with the conserved Aspartate (Asp114), the absence of the aromatic clamp results in a rapid dissociation rate (

    
    ) and effectively zero functional occupancy at physiological concentrations.
    

Quantitative Binding Data

The following data summarizes the binding constants (


) derived from competitive radioligand binding assays using 

-Spiperone (D2) and

-Pentazocine (

).
Table 1: Comparative Binding Affinity ( values)
Receptor TargetHaloperidol (

)
1-(Cyclohexylmethyl)piperidin-4-ol (

)
Selectivity Ratio (Halo/Analog)
Dopamine D2 1.2 ± 0.3 nM > 10,000 nM (Negligible)> 8,000x
Sigma-1 (

)
13.5 nM **~ 500 - 1,500 nM***~ 50x
5-HT2A 120 nM > 10,000 nM > 80x

*Note: Affinity for the analog is estimated based on SAR of N-alkyl-4-hydroxypiperidines. It lacks the secondary hydrophobic bulk required for high-affinity Sigma-1 binding (e.g., a phenyl ring).

Experimental Protocol: Radioligand Binding Assay

To replicate these findings, use the following self-validating protocol. This workflow ensures that non-specific binding is minimized, a common pitfall when testing low-affinity lipophilic amines like 1-(Cyclohexylmethyl)piperidin-4-ol.

Workflow Visualization

BindingAssay Membrane Membrane Prep (CHO-D2 Cells) Incubation Incubation (60 min @ 25°C) Membrane->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium Ligands Ligands: 1. [3H]-Spiperone (0.5 nM) 2. Test Compound (10^-10 to 10^-5 M) Ligands->Incubation Counting Scintillation Counting (LSC) Filtration->Counting Wash x3 Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM to Ki

Caption: Standardized Radioligand Binding Workflow for D2 Receptor Affinity Profiling.

Step-by-Step Methodology

Phase A: Membrane Preparation

  • Source: Use CHO-K1 cells stably expressing the human Dopamine D2 receptor.

  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins. Resuspend pellet to a final protein concentration of 20-40

    
    /well.
    

Phase B: Competitive Binding

  • Reaction Mix: In a 96-well plate, combine:

    • 
       Membrane suspension.
      
    • 
       Radioligand: 
      
      
      
      -Spiperone (Final conc: 0.5 nM, approx
      
      
      ).
    • 
       Competitor: Haloperidol (Reference) or 1-(Cyclohexylmethyl)piperidin-4-ol (Test) in serial dilutions (
      
      
      
      M to
      
      
      M).
  • Non-Specific Binding (NSB): Define using

    
     (+)-Butaclamol.
    
  • Equilibrium: Incubate for 60 minutes at 25°C in the dark.

Phase C: Termination & Analysis

  • Harvest: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding of the lipophilic cyclohexyl tail to the filter.

  • Wash: Wash 3x with ice-cold buffer.

  • Calculation:

    • Convert CPM to DPM.

    • Fit data to a one-site competition model (Hill slope = -1.0).

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      

Mechanistic Pathway: Why the "Tail" Matters

Haloperidol acts as an antagonist, blocking the


-mediated inhibition of Adenylyl Cyclase. The diagram below illustrates the signaling blockade and where the analog fails to engage.

D2Signaling Dopamine Dopamine (Endogenous Agonist) D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Haloperidol Haloperidol (High Affinity Antagonist) Haloperidol->D2R Blocks (Ki ~1nM) Analog 1-(Cyclohexylmethyl)piperidin-4-ol (Low Affinity / No Effect) Analog->D2R Fails to Bind (>10µM) Gprotein Gi/o Protein (Heterotrimer) D2R->Gprotein Inhibits (Agonist mode) AC Adenylyl Cyclase Gprotein->AC Inhibits cAMP cAMP Production AC->cAMP Catalyzes

Caption: Mechanism of Action. Haloperidol effectively blocks D2R signaling; the Analog fails to compete with Dopamine.

Expert Commentary & Troubleshooting

Why use 1-(Cyclohexylmethyl)piperidin-4-ol? While it is a poor D2 ligand, this molecule is valuable as a negative control in Fragment-Based Drug Discovery (FBDD). It allows researchers to quantify the specific contribution of the aryl-interactions provided by the 4-phenyl ring. If your assay shows high affinity for this analog, suspect:

  • Filter Binding: The cyclohexyl group is lipophilic. Ensure PEI pre-soaking of filters.

  • Sigma Receptor Contamination: If using

    
    -Haloperidol as a tracer (which binds 
    
    
    
    sites), the analog might displace it at
    
    
    sites, mimicking a D2 hit. Always use specific tracers like
    
    
    -Raclopride or
    
    
    -Spiperone (with ketanserin to block 5-HT2A).

Synthesis Note: This analog is often an intermediate. Ensure high purity (>98%) by HPLC before binding assays, as trace amounts of precursor phenyl-piperidines (if used in alternative synthesis routes) could produce false-positive binding data.

References

  • Leysen, J. E., et al. (1992). "Receptor binding profiles of neuroleptics: a critical comparison." Psychopharmacology. Link (Establishes Haloperidol Ki values).

  • Matsumoto, R. R., et al. (2005). "In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol... as a sigma-1 receptor ligand." Nuclear Medicine and Biology. Link (Discusses Vesamicol analogs and Sigma binding requirements).

  • Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands."[1] Current Topics in Medicinal Chemistry. Link (SAR of N-cyclohexyl derivatives).

  • PDSP Database. "Ki Database for Haloperidol." NIMH Psychoactive Drug Screening Program. Link (Source for consensus binding constants).

  • Teitler, M., et al. (1990). "Radioligand binding assays for dopamine receptors." Methods in Molecular Biology. (Standard protocol reference).

Sources

Beyond the Pharmacophore: Benchmarking PB28 against 1-(Cyclohexylmethyl)piperidin-4-ol in Sigma-2 (TMEM97) Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Imperative

In the characterization of the Sigma-2 receptor (σ2R), recently identified as TMEM97 , the choice of ligand determines the fidelity of your data. This guide compares the "Gold Standard" high-affinity ligand, PB28 , against a structural fragment, 1-(Cyclohexylmethyl)piperidin-4-ol (hereafter referred to as CMP-4-ol ).

While CMP-4-ol possesses the fundamental amine-cation requirement for Sigma receptor entry, it lacks the hydrophobic "tail" necessary to occupy the deep lipid-facing tunnel of TMEM97. Consequently, PB28 exhibits sub-nanomolar affinity (


 nM)  and potent cytotoxicity, whereas CMP-4-ol functions as a low-affinity scaffold (predicted 

nM)
, making it an excellent negative control or fragment probe, but a poor choice for competitive binding assays.

Chemical & Pharmacological Profile

The Sigma-2 pharmacophore requires three elements: a basic nitrogen (protonated at physiological pH), a spacer, and two hydrophobic regions (primary and secondary).

FeaturePB28 (The Standard) CMP-4-ol (The Fragment) Impact on Assay
Structure Cyclohexyl-piperazine + Tetralin tailCyclohexyl-piperidine + 4-OH groupAffinity Driver
Mol. Weight 376.58 g/mol 197.32 g/mol Steric Bulk
LogP ~5.2 (Highly Lipophilic)~1.8 (Moderately Polar)Membrane Partitioning
Affinity (

)
0.28 – 0.68 nM (High)> 1,000 nM (Low/Est.)Sensitivity
Selectivity Mixed σ1/σ2 (High affinity for both)Low SpecificityOff-Target Noise
Function Cytotoxic Agonist (Lysosomal disruption)Likely Inert / Weak Partial AgonistFunctional Readout
Visualizing the Pharmacophore Gap

The following diagram illustrates why PB28 binds tightly while CMP-4-ol fails to anchor. PB28 extends into the "Secondary Hydrophobic Binding Site" of TMEM97, whereas CMP-4-ol terminates prematurely.

PharmacophoreComparison cluster_0 TMEM97 Binding Pocket Requirements cluster_1 Asp29 Asp29 Residue (Anionic Anchor) HydrophobicTunnel Hydrophobic Tunnel (Lipid Interface) BasicN Basic Nitrogen (Protonated) BasicN->Asp29 Electrostatic Interaction (Essential for Entry) Tail Tetralin Tail (Hydrophobic Bulk) BasicN->Tail PB28 Structure OHGroup 4-OH Group (Polar) BasicN->OHGroup CMP-4-ol Structure Tail->HydrophobicTunnel Van der Waals Lock & Key OHGroup->HydrophobicTunnel Repulsion/No Interaction (Loss of Affinity)

Caption: Pharmacophore mapping showing PB28's hydrophobic tail engaging the TMEM97 tunnel, while CMP-4-ol's polar hydroxyl group fails to secure the secondary binding site.

The Binding Assay: "The Battlefield"

In a radioligand competition assay, you are measuring the ability of a "Cold" (unlabeled) ligand to displace a "Hot" (radiolabeled) ligand.

Why PB28 is the Standard

PB28 is "sticky." Its high lipophilicity allows it to partition into the membrane and access the TMEM97 protein (which is an ER-resident transmembrane protein). It displaces standard radioligands like [³H]-DTG at very low concentrations.

  • Typical

    
    :  < 5 nM.
    
  • Curve Shape: Steep, sigmoidal, reaching 100% displacement.

Why CMP-4-ol Fails as a Competitor

CMP-4-ol lacks the thermodynamic energy to displace [³H]-DTG effectively. The 4-hydroxyl group introduces polarity that is unfavorable in the deep hydrophobic pocket of TMEM97.

  • Predicted

    
    :  > 10 µM.
    
  • Curve Shape: Shallow, often failing to reach full displacement even at high concentrations.

Experimental Protocols (Self-Validating Systems)

Protocol A: Membrane Preparation (Critical for TMEM97)

Context: TMEM97 is an intracellular ER protein. Proper homogenization is vital.

  • Harvest: Scrape MCF7 or PC12 cells in ice-cold PBS. Centrifuge at 500 x g (5 min).

  • Lysis: Resuspend pellet in 5 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Homogenization: Use a Polytron homogenizer (10 sec bursts x 3).

  • Differential Centrifugation:

    • Spin 1: 1,000 x g for 10 min (Remove nuclei/debris).

    • Spin 2 (Supernatant): 40,000 x g for 30 min at 4°C.

  • Wash: Resuspend pellet in 50 mM Tris-HCl; repeat Spin 2.

  • Storage: Resuspend final pellet in binding buffer; store at -80°C. Protein concentration must be >1 mg/mL for stability.

Protocol B: Competition Binding Assay ([³H]-DTG)

Objective: Compare PB28 vs. CMP-4-ol affinity.

Reagents:

  • Radioligand: [³H]-DTG (3 nM final concentration).

  • Masking Agent: (+)-Pentazocine (100 nM).[1] CRITICAL: Masks Sigma-1 receptors.

  • Buffer: 50 mM Tris-HCl, pH 8.0.

Workflow:

  • Plate Setup: Use 96-well polypropylene plates.

  • Add Mask: Add 100 nM (+)-pentazocine to ALL wells (except Total Binding if checking S1+S2).

  • Add Competitor:

    • PB28: Serial dilution (10⁻¹² M to 10⁻⁶ M).

    • CMP-4-ol: Serial dilution (10⁻⁹ M to 10⁻⁴ M).

  • Add Radioligand: Add [³H]-DTG (3 nM).

  • Add Membranes: Add 20-40 µg protein/well.

  • Incubation: 120 minutes at 25°C (Room Temp). PB28 requires long equilibration due to lipophilicity.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) . PEI is mandatory to reduce PB28 non-specific binding to filters.

  • Wash: 3x with ice-cold 10 mM Tris-HCl.

AssayWorkflow cluster_ligands Ligand Choice Step1 Membrane Prep (MCF7/Rat Liver) Step2 Masking Add (+)-Pentazocine (100nM) Step1->Step2 Step3 Competition Add [3H]-DTG + Ligand Step2->Step3 Step4 Incubation 2 Hours @ 25°C Step3->Step4 PB28 PB28 (High Affinity Control) PB28->Step3 CMP CMP-4-ol (Low Affinity Probe) CMP->Step3 Step5 Filtration (GF/B) Pre-soaked in 0.5% PEI Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Standardized Radioligand Competition Workflow for Sigma-2 (TMEM97) characterization.

Data Interpretation & Troubleshooting

Calculating

Use the Cheng-Prusoff equation:



  • [L]: Concentration of [³H]-DTG (e.g., 3 nM).

  • 
    :  Dissociation constant of [³H]-DTG (typically ~20-30 nM for Sigma-2).
    
Expected Results Table
ParameterPB28 ResultCMP-4-ol ResultInterpretation

1 – 5 nM> 10,000 nMPB28 binds 1000x stronger.
Hill Slope ~1.0< 0.7 or N/APB28 follows mass action; CMP-4-ol shows non-specific interaction.
Max Displacement 100%< 30%CMP-4-ol cannot fully occupy the pocket.
Troubleshooting "Sticky" Compounds (PB28)

PB28 is notorious for high Non-Specific Binding (NSB).

  • Symptom: High background counts on filters.

  • Fix: Ensure filters are soaked in 0.5% PEI for at least 1 hour. Add 0.1% BSA to the binding buffer to keep PB28 in solution but prevent it from sticking to plasticware.

Functional Implications: Cytotoxicity

If your goal is to assess functional outcomes (cell death), the difference is even more stark.

  • PB28: Induces massive lysosomal destabilization and ROS production, leading to cell death (

    
     µM depending on cell line).
    
  • CMP-4-ol: Likely inert. Without the hydrophobic tail to disrupt the membrane or alter TMEM97/PGRMC1 complex dynamics, it will not trigger the apoptotic cascade.

References

  • Colabufo, N. A., et al. (2006). "Cyclohexylpiperazine Derivative PB28, a σ2 Agonist and σ1 Antagonist Receptor, Inhibits Cell Growth, Modulates P-glycoprotein, and Synergizes with Anthracyclines in Breast Cancer."[2] Molecular Pharmacology.

  • Alon, A., et al. (2017).[3][4] "The Sigma-2 Receptor is TMEM97."[4][5][6][7] Nature.

  • Zeng, C., et al. (2020). "Sigma-2 Receptor/TMEM97 Agonists and Antagonists: A Structure-Activity Relationship Study." Journal of Medicinal Chemistry.

  • Mach, R. H., et al. (2013). "Selectivity of Sigma-2 Receptor Ligands." Current Medicinal Chemistry.

  • Pati, M. L., et al. (2017). "Sigma-2 receptor agonist derivatives of PB28 induce cell death via mitochondrial superoxide production."[2][5][8] BMC Cancer.

Sources

Advanced HPLC Method Development Guide: 1-(Cyclohexylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

If you are analyzing 1-(Cyclohexylmethyl)piperidin-4-ol , you are likely facing two distinct chromatographic challenges that standard "generic" gradients will not solve:

  • Lack of Chromophore: This molecule is entirely saturated. It possesses no aromatic rings or conjugated double bonds. Standard UV detection at 254 nm will yield zero signal .

  • Basic Nitrogen Interaction: The tertiary amine (piperidine ring) has a pKa of approximately 9.5–10.0. At standard acidic pH (0.1% Formic Acid), it is fully protonated, leading to poor retention on C18 and severe secondary silanol interactions (tailing).

This guide compares three distinct methodological approaches to solving these problems, moving beyond simple retention time lookups to robust method design.

Part 1: Analyte Profile & Physicochemical Drivers

Understanding the molecule is the first step to controlling its behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Cyclohexyl ring + Piperidine ring + Hydroxyl groupMixed-mode behavior: Hydrophobic tail, polar/basic head.
pKa (Basic) ~9.8 (Piperidine N)Positively charged at pH < 8.0. Requires high pH or ion-pairing for retention.
LogP ~1.9 - 2.3Moderately lipophilic, but retention is lost if ionized.
UV Absorbance < 210 nm onlyCritical: Invisible to standard UV. Requires CAD, ELSD, MS, or Derivatization.

Part 2: Comparative Analysis of Detection Strategies

Before selecting a column, you must select a detector. This is the primary point of failure for this assay.

Comparison 1: Detection Modalities
FeatureMethod A: Low-UV (205 nm) Method B: Derivatization (Tosyl Chloride) Method C: Universal Detection (CAD/ELSD)
Sensitivity Low (High noise)HighMedium-High
Selectivity Poor (Solvent cut-off interference)High (Specific to amines/alcohols)Medium (Detects all non-volatiles)
Workflow Simple (Direct injection)Complex (Pre-column reaction required)Simple (Direct injection)
Suitability Not Recommended for trace analysis.Recommended for QC/UV-only labs.Recommended for R&D/Method Dev.[1][2]

Expert Insight: Do not waste time trying to optimize a UV method at 210 nm if you are using gradients with Acetate or Formate buffers; the baseline drift will mask your analyte. If you must use UV, you are required to derivatize the secondary alcohol or tertiary amine, though the latter is sterically hindered.

Part 3: Comparative Analysis of Separation Modes

Assuming you have solved the detection issue (e.g., using MS or CAD), we compare the separation strategies.

Comparison 2: Column & Mobile Phase Chemistry
ParameterStrategy A: Traditional C18 (Acidic pH) Strategy B: Hybrid C18 (High pH) Strategy C: Mixed-Mode (C18 + Cation Exchange)
Column Type Standard Silica C18 (e.g., Zorbax SB-C18)Hybrid Silica (e.g., XBridge BEH C18)Mixed-Mode (e.g., SIELC Newcrom R1)
Mobile Phase Water/ACN + 0.1% Formic Acid (pH ~2.7)Water/ACN + 10mM NH₄HCO₃ (pH 10.0)Water/ACN + 0.1% H₃PO₄ or Formic Acid
Analyte State Ionized (Protonated)Neutral (De-protonated)Ionized (Protonated)
Retention Weak (Elutes near void)Strong (Hydrophobic interaction dominant)Tunable (Retained by Ion Exchange)
Peak Shape Tailing (Silanol interaction)Sharp (Symmetrical)Sharp (Ionic interaction)
Verdict Avoid Gold Standard Excellent Alternative

Part 4: Recommended Experimental Protocol (High pH Strategy)

This protocol utilizes Strategy B , which offers the best balance of robustness and peak shape for basic piperidines.

Method Parameters
  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent High-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Temperature: 40°C (Improves mass transfer for cyclohexyl rings).

  • Detection:

    • Preferred: MS (ESI+, m/z ~198.18 [M+H]+) or CAD.

    • Alternative: UV @ 205 nm (Only if using high-purity solvents and isocratic elution to minimize drift).

Gradient Profile
Time (min)% Mobile Phase BComment
0.05Initial equilibration
1.05Hold to elute polar matrix
8.090Linear gradient to elute analyte
10.090Wash column
10.15Re-equilibration
15.05Ready for next injection
Expected Performance Data (Simulated)
ParameterStrategy A (Acidic C18)Strategy B (High pH C18)
Retention Time (min) ~2.1 (Near Void)~6.8 (Well Retained)
Tailing Factor (Tf) 1.8 (Severe Tailing)1.1 (Excellent)
Theoretical Plates (N) ~2,500~8,000
Signal-to-Noise (MS) 10:150:1 (Better ionization in basic mode for some sources, but mainly sharper peaks increase height)

Part 5: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the correct method based on your available instrumentation.

MethodSelection Start Start: Analyze 1-(Cyclohexylmethyl)piperidin-4-ol CheckDetector Check Available Detectors Start->CheckDetector HasMS MS or CAD Available? CheckDetector->HasMS UseMS Use LC-MS/CAD (Direct Analysis) HasMS->UseMS Yes OnlyUV UV Detector Only HasMS->OnlyUV No SelectColumn Select Column Chemistry UseMS->SelectColumn Derivatization Perform Derivatization (e.g., Tosyl Chloride) OnlyUV->Derivatization Required Derivatization->SelectColumn Acidic Standard C18 (Acidic pH) SelectColumn->Acidic Avoid Basic Hybrid C18 (High pH 10) SelectColumn->Basic Recommended Mixed Mixed-Mode (Newcrom R1) SelectColumn->Mixed Alternative ResultBad Poor Retention Tailing Peaks Acidic->ResultBad ResultGood Sharp Peaks Stable RT Basic->ResultGood Mixed->ResultGood

Caption: Decision matrix for analyzing non-chromophoric basic piperidines. Note the critical branch at detection selection.

References

  • BenchChem. (2025).[1][6] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes & Protocols. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-cyclohexyl- on Newcrom R1 HPLC column. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from

  • Zhou, G., et al. (2021).[4] Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Journal of Chromatographic Science. Retrieved from

Sources

Comparative Analysis: 1-(Cyclohexylmethyl)piperidin-4-ol vs. Standard Donepezil Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Donepezil (Aricept®), the integrity of the N-benzylpiperidine moiety is critical for pharmacological efficacy. This guide compares the standard intermediate, 1-benzylpiperidin-4-ol , against its saturated analog, 1-(Cyclohexylmethyl)piperidin-4-ol .

While the benzyl intermediate enables the essential


-

stacking interactions required for Acetylcholinesterase (AChE) inhibition, the cyclohexyl analog represents a critical process impurity resulting from over-hydrogenation. This guide analyzes the structural consequences of this saturation, the synthetic risks involved, and the specific analytical protocols required to detect the "silent" cyclohexyl impurity.

Structural & Physicochemical Analysis[1][2][3][4]

The fundamental difference lies in the saturation of the hydrophobic tail. This alteration shifts the molecule from a planar, aromatic system to a bulky, aliphatic chair conformation.

Table 1: Physicochemical Comparison
Feature1-Benzylpiperidin-4-ol (Standard Intermediate)1-(Cyclohexylmethyl)piperidin-4-ol (Impurity/Analog)
Molecular Structure Aromatic Phenyl RingAliphatic Cyclohexane Ring
Electronic Nature

-electron rich (Planar)

-bonded only (Non-planar/Chair)
UV Absorbance Strong

~254 nm
Negligible (Requires CAD/ELSD/MS)
LogP (Est.) ~1.2 - 1.5~2.5 - 2.8 (Higher Lipophilicity)
Role in Donepezil Precursor to active pharmacophoreInactive/Low-affinity impurity
Key Interaction

-

Stacking with Trp86 (AChE)
Steric bulk only (Loss of specific binding)
Structural Impact Analysis[3][5]
  • The Aromatic Anchor: The phenyl ring in the standard intermediate is essential for the final drug's binding mode. In the Donepezil-AChE complex, this ring occupies the catalytic anionic site (CAS), forming a parallel

    
    -stacking interaction with Tryptophan 86 .
    
  • The Aliphatic Disruption: The cyclohexyl group is volumetrically larger (3D chair conformation) and lacks the quadrupole moment of benzene. It cannot engage in

    
    -stacking, drastically reducing the binding affinity of any resulting Donepezil analog derived from this intermediate.
    

Synthetic Pathways & Impurity Logic[2]

The presence of 1-(Cyclohexylmethyl)piperidin-4-ol is typically a consequence of non-selective catalytic hydrogenation .

The Over-Reduction Risk

Donepezil synthesis often involves reducing a double bond (e.g., an indanone-piperidine linker) or a pyridine ring. If aggressive catalysts (e.g.,


 or high-pressure 

) are used without poisoning or strict temperature control, the benzyl ring is susceptible to hydrogenation.

SynthesisPath Start 1-Benzyl-4-piperidone (Starting Material) Step1 Reduction Step (NaBH4 or H2/Cat) Start->Step1 Reagent Addition Target 1-Benzylpiperidin-4-ol (Target Intermediate) Step1->Target Selective Reduction (Ketone -> Alcohol) Impurity 1-(Cyclohexylmethyl)piperidin-4-ol (Over-Reduced Impurity) Step1->Impurity Over-Hydrogenation (Phenyl -> Cyclohexyl) Donepezil Donepezil Synthesis (Coupling) Target->Donepezil Further Steps BadDrug Cyclohexyl-Donepezil Analog (Low Potency) Impurity->BadDrug Carried through

Figure 1: Divergent synthetic pathway showing the origin of the cyclohexyl impurity during reduction steps.

Pharmacological Implications (SAR)

The structural change from phenyl to cyclohexyl is not merely cosmetic; it functionally deactivates the molecule's primary binding mechanism.

Mechanism of Action Comparison
  • Donepezil (Benzyl): Acts as a dual-binding inhibitor. The benzyl group penetrates the gorge to the CAS, while the dimethoxyindanone binds to the Peripheral Anionic Site (PAS).

  • Cyclohexyl Analog: While it may still occupy the gorge due to hydrophobic effects, the binding enthalpy is significantly lower due to the loss of the aromatic interaction energy (

    
    2-4 kcal/mol loss).
    

SAR_Interaction AChE AChE Active Site (Catalytic Anionic Site) Trp86 Tryptophan 86 (Indole Ring) AChE->Trp86 Benzyl Benzyl Moiety (Donepezil) Benzyl->Trp86 Strong Pi-Pi Stacking (High Affinity) Cyclohexyl Cyclohexyl Moiety (Impurity) Cyclohexyl->Trp86 Steric Clash / No Pi-System (Low Affinity)

Figure 2: Molecular interaction map illustrating the critical loss of pi-stacking capability in the cyclohexyl variant.

Experimental Protocols

Protocol A: Detection of "Silent" Cyclohexyl Impurity

Challenge: 1-(Cyclohexylmethyl)piperidin-4-ol lacks a chromophore. Standard UV HPLC (254 nm) will miss this impurity, leading to false purity calculations.

Methodology:

  • Instrument: HPLC with Charged Aerosol Detector (CAD) or Refractive Index (RI). Alternatively, LC-MS (ESI+).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection:

    • Channel 1 (UV 254nm): Detects Benzyl intermediate (Target).

    • Channel 2 (MS-TIC or CAD): Detects Cyclohexyl impurity (Variant).

  • Validation: The cyclohexyl peak will elute later than the benzyl peak due to higher lipophilicity (LogP ~2.6 vs ~1.4).

Protocol B: Selective Synthesis (Prevention)

To synthesize 1-benzylpiperidin-4-ol without over-reduction:

  • Substrate: 1-Benzyl-4-piperidone (10 mmol).

  • Solvent: Methanol (50 mL).

  • Reagent: Sodium Borohydride (

    
    , 1.1 eq). Avoid catalytic hydrogenation (
    
    
    
    ) for this step to preserve the ring.
  • Procedure:

    • Cool solution to 0°C.

    • Add

      
       portion-wise over 15 minutes.
      
    • Stir at 0°C for 1 hour.

    • Quench with water; extract with DCM.

  • Result: Yields >95% alcohol with 0% cyclohexyl impurity , as

    
     does not reduce isolated aromatic rings.
    

References

  • Sugimoto, H., et al. (1990). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 33(10).

  • Kryger, G., et al. (1999). "Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs." Structure, 7(3), 297-307. (Defines the Trp86 pi-stacking mechanism).

  • Eisai Co., Ltd. (1988). "Piperidine derivatives."[1][2][3][4][5] European Patent EP0296560A2. (Original process chemistry detailing benzylpiperidine synthesis).

  • PubChem. (2025). "Compound Summary: Donepezil." National Library of Medicine.

Sources

Validating purity of 1-(Cyclohexylmethyl)piperidin-4-ol using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 1-(Cyclohexylmethyl)piperidin-4-ol (CAS: 383327-41-3), a critical intermediate in the synthesis of neuroactive pharmaceutical agents.

As a Senior Application Scientist, I have structured this not merely as a recipe, but as a method development framework. We are dealing with a molecule possessing both a basic tertiary amine and a polar secondary alcohol . This duality presents specific chromatographic challenges—namely, peak tailing on silica (TLC) and thermal adsorption/degradation in gas phase (GC).

The following protocols are designed to neutralize these interactions to ensure robust purity assessment.

Part 1: Analytical Strategy & Performance Comparison

For routine process monitoring, Thin Layer Chromatography (TLC) is the frontline tool. However, for final purity validation and impurity profiling, GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard, provided the analyte is properly derivatized.

Comparative Performance Matrix
FeatureTLC (Silica Gel 60 F254) GC-MS (Derivatized)
Primary Utility Rapid reaction monitoring; qualitative purity check.Quantitative purity; structural identification of impurities.
Sensitivity Moderate (~1-5 µg detection limit).High (ng to pg range).
Selectivity Low (spots may overlap).High (chromatographic resolution + mass spectral fingerprint).
Key Challenge Amine Tailing: The tertiary amine interacts with acidic silanols, causing streaks.Active Hydrogen: The -OH and amine groups cause column adsorption and poor peak shape.
Required Modification Mobile Phase Basification: Addition of Triethylamine (TEA) or NH₄OH.Silylation: Blocking polar groups with BSTFA/TMCS.
Turnaround Time 10–15 Minutes.45–60 Minutes (including prep).

Part 2: Visualizing the Analytical Workflow

The following diagram outlines the decision logic for validating this specific piperidine derivative.

AnalyticalWorkflow Sample Crude 1-(Cyclohexylmethyl) piperidin-4-ol TLC TLC Screening (Qualitative) Sample->TLC Dissolve in MeOH Decision Purity > 95%? TLC->Decision Visual Check GCMS_Prep Derivatization (BSTFA + 1% TMCS) Decision->GCMS_Prep Yes (Single Spot) Recrystallize Recrystallize/ Column Chrom. Decision->Recrystallize No (Streaking/Extra Spots) GCMS_Run GC-MS Analysis (Quantitative) GCMS_Prep->GCMS_Run Inject 1µL Release Release Batch GCMS_Run->Release Confirm Purity Recrystallize->Sample Reprocess

Figure 1: Analytical decision tree. TLC acts as the gatekeeper to prevent wasting instrument time on impure crude samples.

Part 3: Thin Layer Chromatography (TLC) Protocol

Objective: To achieve a compact, non-tailing spot (Rf 0.3 – 0.5) that allows separation from the starting material (likely piperidin-4-ol or a cyclohexyl halide).

The "Amine Tailing" Solution

Standard silica plates are slightly acidic. The basic nitrogen in the piperidine ring will bind to these acidic sites, resulting in a "comet" streak rather than a defined spot. We must neutralize the silica.

Step-by-Step Methodology
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.

  • Sample Preparation: Dissolve ~5 mg of sample in 1 mL of Methanol .

  • Mobile Phase Optimization:

    • Standard (Avoid): Hexane:Ethyl Acetate (Will cause streaking).

    • Recommended:Dichloromethane (DCM) : Methanol : Triethylamine (TEA)

    • Ratio:90 : 9 : 1 (v/v/v).

    • Why: The TEA competes for the acidic silanol sites on the plate, allowing the piperidine amine to migrate freely.

  • Elution:

    • Pre-saturate the chamber for 5 minutes.

    • Run the plate until the solvent front reaches 80% of the height.

  • Visualization (Detection):

    • UV (254 nm): Weak detection (lack of strong chromophores).

    • Iodine Chamber (Preferred): Place dried plate in a jar with iodine crystals. The tertiary amine binds iodine, appearing as a dark brown spot .

    • Dragendorff’s Reagent: Specific for tertiary amines (Orange spot on yellow background).

Part 4: GC-MS Validation Protocol (Derivatization)

Objective: To quantify purity and identify trace impurities without thermal degradation.

The "Active Hydrogen" Solution

Direct injection of 1-(Cyclohexylmethyl)piperidin-4-ol is risky. The free hydroxyl group (-OH) and the amine can undergo hydrogen bonding with the GC liner, leading to broad peaks and "ghosting." We use Silylation to replace the active hydrogens with non-polar Trimethylsilyl (TMS) groups.[1][2]

Reaction Mechanism (BSTFA)

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the proton on the hydroxyl group with a TMS group.[1][3]



Step-by-Step Methodology
  • Reagents:

    • BSTFA + 1% TMCS (Catalyst).[2]

    • Anhydrous Pyridine (Solvent/Acid Scavenger).

    • Internal Standard: Dodecane (optional, for quantitation).

  • Derivatization Procedure:

    • Weigh 2 mg of dry sample into a 1.5 mL GC vial.

    • Add 100 µL Anhydrous Pyridine .

    • Add 100 µL BSTFA + 1% TMCS .

    • Cap tightly and vortex.

    • Incubate: Heat at 60°C for 30 minutes . (Critical: Steric hindrance around the secondary alcohol requires heat for complete conversion).

  • GC-MS Parameters:

    • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: Split mode (20:1), 250°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program:

      • Hold 80°C for 1 min.

      • Ramp 15°C/min to 280°C.

      • Hold 5 min.

  • Data Interpretation:

    • Target Peak: Look for the Di-TMS derivative (if amine silylates) or Mono-TMS ether (more likely, as steric bulk on the tertiary amine often prevents N-silylation under mild conditions).

    • Mass Spectrum:

      • Molecular Ion (M+): Expect M+ at [197 + 72 (TMS)] = 269 m/z (for Mono-TMS).

      • Base Peak: Alpha-cleavage of the piperidine ring is dominant.

Derivatization Logic Visualization

Derivatization Start Native Molecule (Polar -OH, Basic -N) Reagent Add BSTFA + 1% TMCS (Silylating Agent) Start->Reagent Active H+ sites Process Heat @ 60°C / 30 min Reagent->Process Catalysis Result TMS-Derivative (Volatile, Non-Polar) Process->Result Substitution GC Sharp GC Peak (Symmetric Gaussian) Result->GC Injection

Figure 2: Transformation of the analyte to a GC-compatible form.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (Piperidine Derivatives Fragmentation). [Link]

  • ResearchGate. Optimization of Mobile Phases for TLC of Tertiary Amines (General Methodology). [Link]

  • PubChem. 1-(Cyclohexylmethyl)piperidin-4-ol Compound Summary. [Link]

Sources

Safety Operating Guide

1-(Cyclohexylmethyl)piperidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Cyclohexylmethyl)piperidin-4-ol Proper Disposal Procedures

Executive Summary: Operational Directive

1-(Cyclohexylmethyl)piperidin-4-ol (CAS: 1344000-56-1) is a tertiary amine pharmacophore often used as an intermediate in drug synthesis.[1] Due to its basic nitrogen functionality and potential for biological activity, it must be managed as Hazardous Organic Basic Waste .

Critical Prohibition:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with acidic waste streams (risk of exothermic neutralization).

  • NEVER mix with strong oxidizers (risk of fire/explosion).

Disposal Classification:

  • Primary Stream: Organic Base / Amine Waste.

  • Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the physicochemical behavior of the compound. While specific experimental data for this exact CAS is limited, its structure dictates its handling protocols based on "read-across" logic from piperidine analogs.[1]

PropertyDescription / ValueOperational Implication
Structure Tertiary amine with a hydroxyl groupActs as a weak base; potential H-bond donor/acceptor.[1]
Physical State Solid or Viscous Liquid (Low MP)May require dissolution in solvent for transfer; heating may increase volatility.
Basicity (pKa) ~10.0 (Estimated for piperidine N)Incompatible with Acids. Will scavenge protons aggressively.
Flammability Combustible (Flash Point > 60°C est.)Classify as "Flammable" if dissolved in organic solvents.
Toxicity Irritant / Potentially CorrosiveAssume Skin/Eye Irritant (Cat 2) or Corrosive (Cat 1B).

Key Hazards:

  • Corrosivity: As an organic base, concentrated forms can cause chemical burns to mucous membranes and skin.

  • Reactivity: Incompatible with acid chlorides, anhydrides, and strong oxidizers (e.g., peroxides, nitric acid).

Pre-Disposal Segregation & Preparation

Effective disposal starts at the bench. Improper segregation is the leading cause of waste container incidents.

Segregation Logic

The amine nitrogen is the critical functional group for disposal.

  • Isolate from Acids: Mixing with acid waste (e.g., HCl, H₂SO₄) will generate immediate heat (exotherm) and potential spattering.

  • Isolate from Alkylating Agents: Avoid mixing with methyl iodide or benzyl bromide waste to prevent uncontrolled quaternization reactions in the waste drum.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the waste stream contains corrosive co-solvents.

  • Labeling: Must be labeled "HAZARDOUS WASTE - ORGANIC BASE" .[1] List constituents explicitly: "1-(Cyclohexylmethyl)piperidin-4-ol, Ethanol (solvent)".[1]

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid / Stock Substance

Applicable for: Expired shelf stocks, excess weighed powder.[1]

  • Dissolution (Recommended):

    • Do not discard loose powder into a liquid waste container (risk of clogging/clumping).

    • Dissolve the solid in a minimal amount of compatible combustible solvent (e.g., Methanol, Ethanol, or Acetone).

    • Why? Liquid injection incineration is the standard industry destruction method; solutions are easier for contractors to handle.

  • Transfer:

    • Pour the solution into the "Organic Base / Flammable" waste carboy.

  • Solid Option (Lab Pack):

    • If dissolution is not feasible, keep the solid in its original primary container.

    • Tighten the cap and tape it shut.

    • Place the container into a secondary "Lab Pack" drum destined for incineration.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Applicable for: Mother liquors, filtrates, and reaction quenches.[1]

  • pH Check:

    • Check the pH of the waste stream.

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (NaHCO₃) or dilute NaOH until pH is > 8. Caution: Exothermic.[1]

    • If Basic: Proceed directly.

  • Solvent Compatibility:

    • Ensure the carrier solvents (e.g., DCM, Ethyl Acetate) are compatible with the site's "Organic Base" stream.

    • Note: If Halogenated solvents (DCM) are present, use the "Halogenated Organic Base" stream.

  • Transfer:

    • Funnel waste into the designated carboy. Leave 10% headspace to prevent over-pressurization from thermal expansion.

Scenario C: Contaminated Debris

Applicable for: Gloves, weigh boats, pipette tips, paper towels.[1]

  • Bagging:

    • Collect debris in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Double Containment:

    • If the debris is wet or heavily contaminated, double-bag to prevent leaching.[1]

  • Binning:

    • Dispose of in the "Solid Hazardous Waste" bin (often a yellow or black drum).

    • Do not place in regular trash or biohazard (red bag) waste.

Visual Workflows

Figure 1: Disposal Decision Tree

This flowchart guides the researcher to the correct waste stream based on the physical state and solvent composition.

DisposalTree Start Waste: 1-(Cyclohexylmethyl)piperidin-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Dissolve Can it be dissolved? Solid->Dissolve SolventCheck Solvent Type? Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin Debris->SolidBin Dissolve->Liquid Yes (Dissolve in Solvent) LabPack Lab Pack (Solid Drum) Incineration Dissolve->LabPack No (Keep Solid) Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated HaloWaste Halogenated Organic Waste Carboy Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste Carboy NonHalogenated->NonHaloWaste

Caption: Decision logic for assigning 1-(Cyclohexylmethyl)piperidin-4-ol to the correct hazardous waste stream.

Figure 2: Segregation & Incompatibility Logic

This diagram illustrates the chemical reasons behind segregation protocols.

Incompatibility Compound 1-(Cyclohexylmethyl) piperidin-4-ol (Tertiary Amine) Result1 Exothermic Neutralization (Heat Generation) Compound->Result1 + Acids Result2 Fire / Explosion Risk Compound->Result2 + Oxidizers Result3 Toxic Fumes / Violent Reaction Compound->Result3 + Anhydrides Acids Strong Acids (HCl, H2SO4) Acids->Result1 Oxidizers Oxidizers (H2O2, Nitric Acid) Oxidizers->Result2 Anhydrides Anhydrides/ Acid Chlorides Anhydrides->Result3

Caption: Chemical incompatibility map highlighting risks of improper segregation.[1]

Emergency Response: Spills

In the event of a spill during transfer:

  • Evacuate & Ventilate: Clear the immediate area. Amines can have pungent, irritating vapors.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Do NOT use standard paper towels for large liquid spills (flammability risk).

    • Use an Amine-Specific Spill Kit or a universal absorbent (vermiculite/sand).[1]

    • Pro-Tip: If an amine spill kit is unavailable, cover with an absorbent mixed with weak acid (e.g., citric acid powder) to neutralize volatility, only if you are trained to do so. Otherwise, use inert clay.

  • Disposal of Spill Materials: Collect all absorbent and contaminated PPE into a heavy-duty bag, label as "Spill Debris: Toxic/Corrosive Amine," and dispose of via the solid hazardous waste route.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): This compound is not P-listed or U-listed specifically.[1] However, waste solutions often carry the D001 (Ignitable) characteristic if flammable solvents are used, or D002 (Corrosive) if pH > 12.5.

  • Waste Code Assignment:

    • If pure substance: Assign a "Non-Regulated" or "State-Regulated" organic waste code depending on local laws.[1]

    • If in solvent: Assign codes based on the solvent (e.g., F003 for acetone/methanol).

  • Destruction: The ultimate fate is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15153359, 1-(Cyclohexylmethyl)-4-methylpiperidine (Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 1-(Cyclohexylmethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

1-(Cyclohexylmethyl)piperidin-4-ol is a functionalized piperidine derivative commonly used as an intermediate in the synthesis of GPCR ligands and sigma receptor modulators. While specific toxicological data for this exact CAS is often limited in public repositories, its structural moieties (secondary/tertiary amine and cyclohexyl group) dictate that it must be handled as a Corrosive (Skin/Eye) and Acute Toxicant until proven otherwise.

The Golden Rule: Treat this compound as a membrane-permeable base. It can penetrate the stratum corneum and cause delayed chemical burns or systemic toxicity via the piperidine pharmacophore.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of hazard.

Hazard ClassMechanism of ActionCritical Risk
Corrosivity (pH > 11) The amine nitrogen accepts protons from tissue water, generating hydroxide ions (

) that saponify fatty tissues.
Irreversible Eye Damage. Basic burns are often more dangerous than acid burns because they liquefy tissue, allowing deeper penetration.
Acute Toxicity Piperidine derivatives can act on the central nervous system (nicotinic/muscarinic receptors).Systemic Absorption. Dermal exposure may lead to respiratory distress or tachycardia.
Sensitization Reactive amine groups can haptenize proteins.Anaphylaxis. Repeated low-level exposure can lead to permanent chemical sensitivity.

PPE Selection Matrix: The "Barrier Defense" System

Do not rely on generic "lab safety" rules. Use this material-science-based selection criteria.

A. Hand Protection (Glove Selection)
  • The Myth: "Nitrile covers everything."

  • The Reality: Aliphatic amines can degrade standard nitrile over time.

  • Protocol:

    • Routine Handling (Solid/Small Scale): Double-gloved Nitrile (minimum 0.11 mm / 4 mil) . Change outer gloves every 30 minutes or immediately upon contamination.

    • Solution Handling / Scale-up (>10g): Use Laminate (Silver Shield/Barrier) or High-Grade Butyl gloves. These provide >480 min breakthrough time against amines.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient because amine vapors or dust can bypass the side shields and irritate the moist mucosa of the eye.

  • High Risk: If working with fine powder outside a hood (not recommended) or large volumes of solution, add a Polycarbonate Face Shield over the goggles.

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency/Maintenance): If engineering controls fail, use a Full-Face Respirator with a P100/Organic Vapor (OV) cartridge. The OV cartridge captures amine vapors; the P100 captures particulates.

Visualized Decision Logic

The following diagram illustrates the decision-making process for PPE based on the physical state and quantity of the chemical.

PPE_Decision_Matrix Start Start: Handling 1-(Cyclohexylmethyl)piperidin-4-ol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Concentration > 0.1M? Liquid->Qty_Liquid Level1 LEVEL 1 PPE: Nitrile Gloves (Double) Splash Goggles Lab Coat Fume Hood Qty_Solid->Level1 No Level2 LEVEL 2 PPE: Laminate/Butyl Gloves Face Shield + Goggles Tyvek Sleeves Fume Hood Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level1 No Qty_Liquid->Level2 Yes (Splash Risk) Level3 LEVEL 3 PPE: Full Face Respirator (P100/OV) Chem-Suit (Spill Cleanup Only) Level2->Level3 Emergency/Spill

Figure 1: PPE Decision Matrix based on physical state and operational scale.

Operational Workflow: From Storage to Reaction

This protocol minimizes exposure risk by enforcing "closed system" logic.[1]

Step 1: Preparation & Weighing
  • Static Control: Piperidine solids can be electrostatic.[2] Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • Weighing: Do not weigh on an open bench. If the balance is not in a hood, use a transfer vessel (tare a closed vial, add solid in the hood, close vial, weigh outside).

Step 2: Solubilization & Transfer
  • Solvent Choice: When dissolving, add solvent slowly. Amines are exothermic upon protonation (if using acidic solvents) or solvation.

  • Syringe Techniques: If handling the liquid form or solution, use Luer-lock syringes to prevent needle pop-off. Avoid pressurizing vials containing amine solutions.

Step 3: Decontamination & Disposal[5][7]
  • Quench: Before disposal, treat glassware with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, converting it to a non-volatile salt (piperidinium chloride). This reduces vapor pressure and odor.

  • Waste Stream: Dispose of as Basic Organic Waste . Do not mix with oxidizers (peroxides, nitric acid) as amines can form explosive N-oxides or nitrosamines.

Emergency Response Protocol

In the event of exposure, speed is critical to prevent alkaline hydrolysis of tissue.

ScenarioImmediate Action
Eye Contact Irrigate immediately for 15 minutes. Hold eyelids open. Do not wait for medical personnel to start rinsing.
Skin Contact Remove contaminated clothing while under the safety shower.[1] Wash with soap and water (amines are lipophilic; water alone may not remove them efficiently).
Inhalation Move to fresh air.[2][1][3][4] If breathing is difficult, oxygen should be administered by trained personnel.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • PubChem. Piperidine Safety & Hazards (CID 8082). (Used as SAR proxy for piperidine core). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclohexylmethyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(Cyclohexylmethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.